Product packaging for Nitroxazepine(Cat. No.:CAS No. 47439-36-1)

Nitroxazepine

Cat. No.: B1221370
CAS No.: 47439-36-1
M. Wt: 341.4 g/mol
InChI Key: CGYWLLGTCBIGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nitroxazepine is an aromatic ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N3O4 B1221370 Nitroxazepine CAS No. 47439-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(dimethylamino)propyl]-8-nitrobenzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-19(2)10-5-11-20-15-6-3-4-7-17(15)25-16-9-8-13(21(23)24)12-14(16)18(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYWLLGTCBIGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027193
Record name Nitroxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47439-36-1
Record name 10-[3-(Dimethylamino)propyl]-2-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47439-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroxazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047439361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROXAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNU9GY55SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nitroxazepine in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxazepine, a tricyclic antidepressant (TCA) marketed under the brand name Sintamil, primarily exerts its therapeutic effects through the inhibition of serotonin and norepinephrine reuptake in neuronal cells.[1][2] This guide provides a detailed overview of its core mechanism of action, supported by representative data from related compounds, and outlines standard experimental protocols for the characterization of such molecules. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document utilizes comparative data from other well-characterized tricyclic antidepressants to illustrate the expected pharmacological profile.

Core Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

This compound is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its fundamental mechanism of action in neuronal cells involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3] These transporters are responsible for the re-uptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, this compound increases the concentration and prolongs the availability of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission. This modulation of monoamine levels is the primary basis for its antidepressant effects.[3]

Signaling Pathway of this compound Action

Nitroxazepine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine (NE) Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Binds Neuronal_Response Neuronal Response Serotonin_Receptor->Neuronal_Response Activates Norepinephrine_Receptor->Neuronal_Response Activates

Caption: this compound blocks SERT and NET, increasing synaptic serotonin and norepinephrine.

Off-Target Receptor Interactions

Like other tricyclic antidepressants, this compound is known to interact with a range of other neuronal receptors, which contributes to its side-effect profile.[4] Notably, it is reported to have lower anticholinergic side effects compared to imipramine, suggesting a lower affinity for muscarinic acetylcholine receptors.[1] Other potential off-target interactions include antagonism of histamine H1 receptors (leading to sedation) and alpha-1 adrenergic receptors (contributing to orthostatic hypotension).[4]

Quantitative Data: Receptor Binding Profile

TargetActionRepresentative Ki (nM) for Amitriptyline
Serotonin Transporter (SERT)Reuptake Inhibition3.45
Norepinephrine Transporter (NET)Reuptake Inhibition13.3
Histamine H1 ReceptorAntagonism0.5 - 1.1
Muscarinic M1 ReceptorAntagonism11 - 24
α1-Adrenergic ReceptorAntagonism4.4

This data is for comparative purposes and does not represent experimentally determined values for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key in vitro assays used to characterize the mechanism of action of compounds like this compound.

Neurotransmitter Reuptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters into neuronal cells or synaptosomes.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin and norepinephrine reuptake.

Materials:

  • Cell line expressing human SERT or NET (e.g., HEK293 or CHO cells) or isolated synaptosomes.

  • Radiolabeled neurotransmitter: [³H]-Serotonin or [³H]-Norepinephrine.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compound (this compound) dilutions.

  • Reference inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the SERT or NET-expressing cells into 96-well plates and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound or the reference inhibitor for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the [³H]-labeled neurotransmitter to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Experimental Workflow for Reuptake Assay

Reuptake_Assay_Workflow start Start plate_cells Plate SERT/NET-expressing cells in 96-well plates start->plate_cells incubate_compound Pre-incubate cells with This compound dilutions plate_cells->incubate_compound add_radioligand Add [³H]-Serotonin or [³H]-Norepinephrine incubate_compound->add_radioligand terminate_uptake Terminate uptake by washing with ice-cold buffer add_radioligand->terminate_uptake lyse_and_count Lyse cells and measure radioactivity terminate_uptake->lyse_and_count analyze_data Calculate IC50 values lyse_and_count->analyze_data end End analyze_data->end

Caption: Workflow for determining neurotransmitter reuptake inhibition by this compound.

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Objective: To determine the Ki (inhibition constant) of this compound for various off-target receptors (e.g., histamine H1, muscarinic M1, α1-adrenergic).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]-Pyrilamine for H1, [³H]-Pirenzepine for M1, [³H]-Prazosin for α1).

  • Assay Buffer.

  • Test compound (this compound) dilutions.

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand, and either buffer (for total binding), the non-specific control, or a dilution of this compound.

  • Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of this compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Logical Relationship of this compound's Actions

The therapeutic and adverse effects of this compound can be logically linked to its interactions with different neuronal targets.

Nitroxazepine_Effects cluster_actions Molecular Actions cluster_effects Clinical Effects This compound This compound SERT_NET_Inhibition SERT/NET Inhibition This compound->SERT_NET_Inhibition H1_Antagonism H1 Receptor Antagonism This compound->H1_Antagonism M1_Antagonism M1 Receptor Antagonism This compound->M1_Antagonism Alpha1_Antagonism α1-Adrenergic Antagonism This compound->Alpha1_Antagonism Antidepressant_Effect Antidepressant Effect SERT_NET_Inhibition->Antidepressant_Effect Leads to Sedation Sedation H1_Antagonism->Sedation Contributes to Anticholinergic_Effects Anticholinergic Effects (Dry Mouth, etc.) M1_Antagonism->Anticholinergic_Effects Contributes to Orthostatic_Hypotension Orthostatic Hypotension Alpha1_Antagonism->Orthostatic_Hypotension Contributes to

References

Pharmacological Profile of Nitroxazepine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxazepine hydrochloride is a tricyclic antidepressant (TCA) that has been utilized in the management of depression and nocturnal enuresis.[1][2] Its therapeutic effects are primarily attributed to its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI), which leads to an increased concentration of these neurotransmitters in the synaptic cleft.[3][4] Like other TCAs, this compound also exhibits affinity for various other neurotransmitter receptors, which contributes to its side-effect profile. This document provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacodynamics, pharmacokinetics, and available clinical data. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound hydrochloride, marketed under trade names such as Sintamil, was introduced for the treatment of depression in India in 1982.[2] It belongs to the dibenzoxazepine class of compounds and shares structural and functional similarities with other TCAs like imipramine.[2][5] Its primary indications include major depressive disorder and nocturnal enuresis.[4][5] this compound's pharmacological activity stems from its ability to modulate the levels of key neurotransmitters in the brain, namely serotonin (5-HT) and norepinephrine (NE).[3]

Mechanism of Action & Pharmacodynamics

This compound hydrochloride's principal mechanism of action is the inhibition of the reuptake of serotonin and norepinephrine from the synaptic cleft by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] This blockade leads to an enhanced and prolonged neurotransmission of serotonin and norepinephrine, which is believed to be the primary basis for its antidepressant effects.[3]

In addition to its primary targets, this compound hydrochloride also interacts with other receptor systems, a characteristic feature of older TCAs. It exhibits affinity for histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-adrenergic receptors.[3] Antagonism at these receptors is associated with the common side effects of TCAs, such as sedation, weight gain (H1 antagonism), and anticholinergic effects like dry mouth, blurred vision, and constipation (muscarinic receptor antagonism).[3]

Receptor Binding Profile

Quantitative data on the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound hydrochloride for human serotonin and norepinephrine transporters, as well as other relevant receptors, are not extensively available in publicly accessible literature. Such data is crucial for a precise understanding of its potency and selectivity.

Table 1: Receptor Binding Affinity (Ki) of this compound Hydrochloride

TargetReceptor/TransporterSpeciesKi (nM)Reference
Primary TargetsSerotonin Transporter (SERT)Not SpecifiedData Not Available
Norepinephrine Transporter (NET)Not SpecifiedData Not Available
Secondary TargetsHistamine H1 ReceptorNot SpecifiedData Not Available
Muscarinic Acetylcholine ReceptorsNot SpecifiedData Not Available
Alpha-Adrenergic ReceptorsNot SpecifiedData Not Available
Note: Specific quantitative binding affinity data for this compound hydrochloride is not readily available in the cited literature. This table is provided as a template for such data.
Signaling Pathway

The therapeutic effects of this compound are initiated by its interaction with SERT and NET. The following diagram illustrates the proposed signaling pathway.

Nitroxazepine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_cleft NE NE->NE_cleft Release 5HT Serotonin 5HT_cleft 5-HT 5HT->5HT_cleft Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE_cleft->NET Reuptake NE_Receptor Norepinephrine Receptor NE_cleft->NE_Receptor Binding 5HT_cleft->SERT Reuptake 5HT_Receptor Serotonin Receptor 5HT_cleft->5HT_Receptor Binding Response Therapeutic Response NE_Receptor->Response 5HT_Receptor->Response This compound This compound Hydrochloride This compound->NET This compound->SERT

Caption: this compound inhibits SERT and NET, increasing synaptic 5-HT and NE.

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been investigated in humans. Following oral administration, the drug is absorbed and metabolized into several active metabolites, including desmethyl, N-oxide, and carboxylic acid derivatives, which also contribute to its overall therapeutic effect.[6]

Human Pharmacokinetic Parameters

A study in depressed patients provides some insight into the plasma concentrations of this compound and its metabolites.[7][8]

Table 2: Plasma Concentrations of this compound in Depressed Patients

DayDose (mg)Mean Plasma this compound (ng/mL) ± SEMReference
17547.0 ± 7.3[7][8]
7150129.8 ± 24.6[7][8]
Note: The study indicated that plasma levels remained steady until day 21.[7][8] There were large interindividual variations observed.

Table 3: Half-lives of this compound Metabolites

MetaboliteHalf-life (t1/2) in hoursReference
Desmethyl8[6]
N-oxideData Not Available
Carboxylic acid15[6]
Note: The half-life of the parent this compound compound is described as short.[6]

Experimental Protocols

Detailed experimental protocols specifically for this compound hydrochloride are not widely published. The following sections describe generalized, standard protocols for key assays relevant to the pharmacological profiling of a serotonin-norepinephrine reuptake inhibitor.

Radioligand Binding Assay for SERT and NET

This protocol outlines a general procedure for determining the binding affinity of a compound to the serotonin and norepinephrine transporters.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare cell membranes expressing SERT or NET Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Prepare radioligand ([3H]-citalopram for SERT, [3H]-nisoxetine for NET) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound HCl Test_Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity using scintillation counting Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Workflow for a radioligand binding assay to determine transporter affinity.

Protocol Details:

  • Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are prepared from transfected cell lines (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used for all dilutions and incubations.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT or [³H]-nisoxetine for NET) and varying concentrations of this compound hydrochloride.

  • Non-specific Binding: To determine non-specific binding, a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, desipramine for NET) is added to a set of wells.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Antidepressant Activity

Standard behavioral models in rodents, such as the Forced Swim Test and the Tail Suspension Test, are commonly used to screen for antidepressant-like activity.

This test is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.

Forced_Swim_Test_Workflow Acclimatize Acclimatize animals to testing room Administer Administer this compound HCl or vehicle Acclimatize->Administer Place_in_Water Place animal in a cylinder of water (25°C) Administer->Place_in_Water Record Record behavior for a set duration (e.g., 6 min) Place_in_Water->Record Score Score duration of immobility vs. mobility Record->Score Analyze Compare immobility time between groups Score->Analyze

Caption: Experimental workflow for the Forced Swim Test in rodents.

Protocol Details:

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice or rats are individually placed into the cylinder for a predetermined period (typically 6 minutes).[9]

  • Scoring: The duration of immobility (making only movements necessary to keep the head above water) is recorded, often during the last 4 minutes of the test.

  • Treatment: this compound hydrochloride or a vehicle control is administered at a specified time before the test.

  • Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.

In this test, mice are suspended by their tails, and the duration of immobility is measured. Antidepressants are expected to reduce the time spent immobile.[10][11]

Protocol Details:

  • Apparatus: A device that allows a mouse to be suspended by its tail, preventing it from climbing or reaching any surfaces.

  • Procedure: The mouse's tail is attached to a suspension bar with adhesive tape, and the animal is suspended for a fixed period (e.g., 6 minutes).[10]

  • Scoring: The duration of immobility is recorded by a trained observer or an automated system.[11]

  • Treatment: Test compounds are administered prior to the test.

  • Analysis: A reduction in immobility time suggests potential antidepressant effects.

Determination of this compound in Plasma

A validated analytical method is essential for pharmacokinetic studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for the quantification of this compound.[12]

Table 4: RP-HPLC Method for this compound Analysis

ParameterConditionReference
ColumnPhenomenex C18 (250 mm x 4.6 mm, 5 µm)[12]
Mobile PhasePhosphate buffer : Acetonitrile (70:30 v/v)[12]
Flow Rate1.0 mL/min[12]
DetectionUV at 265 nm[12]
Injection Volume20 µL[12]
TemperatureAmbient[12]

Sample Preparation:

  • For pharmaceutical formulations, a tablet powder equivalent to 100 mg of this compound is dissolved in a diluent, sonicated, and filtered.[12]

  • For plasma samples, a protein precipitation step followed by liquid-liquid extraction would typically be employed prior to injection into the HPLC system.

Clinical Use and Side Effects

This compound hydrochloride is indicated for the treatment of depression and nocturnal enuresis.[1][2] The therapeutic effects may take several weeks to become apparent.[3] Due to its interaction with multiple receptor systems, this compound can cause a range of side effects, including:

  • Anticholinergic effects: Dry mouth, blurred vision, constipation, urinary retention.[3]

  • Histaminergic effects: Sedation and weight gain.[3]

  • Cardiovascular effects: Increased heart rate and orthostatic hypotension.

Conclusion

This compound hydrochloride is a tricyclic antidepressant with a primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake. While its clinical efficacy has been established, there is a notable lack of publicly available, detailed quantitative data on its receptor binding affinities and a comprehensive pharmacokinetic profile. The experimental protocols provided in this guide are based on standard methodologies for this class of compounds and can serve as a foundation for further research and development activities. Future studies providing specific quantitative pharmacological data for this compound would be invaluable for a more complete understanding of its properties and for guiding the development of novel antidepressants.

References

An In-depth Technical Guide to Nitroxazepine Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nitroxazepine, a tricyclic antidepressant (TCA), and its structural analogues and derivatives. This compound, known by the brand name Sintamil, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] This document delves into the core chemical scaffold, structure-activity relationships (SAR), and pharmacological properties of this class of compounds. It includes detailed experimental protocols for the synthesis of the dibenz[b,f][3][4]oxazepin-11(10H)-one core and subsequent derivatization. Quantitative data on the parent compound and its metabolites are presented in tabular format for comparative analysis. Furthermore, this guide features visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and research methodologies associated with this compound and its analogues.

Introduction to this compound

This compound is a tricyclic antidepressant that was introduced for the treatment of depression in India in 1982.[1] It is also indicated for nocturnal enuresis.[1] Chemically, it is 10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][3][4]oxazepin-11(10H)-one.[1] Like other TCAs, its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the brain.[2][3] By blocking the respective transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[2] This modulation of serotonergic and noradrenergic signaling is believed to be the basis for its antidepressant effects.[2]

Beyond its primary targets, this compound also exhibits affinity for other receptors, including histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors.[2][3] Antagonism at these receptors contributes to its side effect profile, which can include sedation, dry mouth, blurred vision, and constipation.[2][3]

Core Scaffold and Synthesis

The core scaffold of this compound is the dibenz[b,f][3][4]oxazepin-11(10H)-one ring system. Several synthetic strategies have been developed to construct this tricyclic core.

General Synthesis of Dibenz[b,f][3][4]oxazepin-11(10H)-one

A common approach involves the condensation of a substituted 2-aminophenol with a substituted 2-halobenzaldehyde or 2-nitrobenzoic acid derivative.[5][6] One documented method utilizes the intramolecular nucleophilic substitution of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide to form a dinitro-dibenz[b,f][3][4]oxazepin-11(10H)-one intermediate.[6] The nitro groups can then be further manipulated.

Another strategy involves the base-catalyzed intramolecular nucleophilic substitution in 2-hydroxyanilides of 2-nitrobenzoic acids to yield the dibenzo[b,f][3][4]oxazepin-11(10H)-ones.[5]

Synthesis of this compound Analogues

N-Alkylation of the dibenz[b,f][3][4]oxazepin-11(10H)-one core is a key step in producing analogues of this compound.[6] This is typically achieved by reacting the parent scaffold with a suitable alkyl halide, such as 3-(dimethylamino)propyl chloride, in the presence of a base.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound and its analogues is influenced by modifications to different parts of the molecule.

  • Tricyclic Core: The rigid, three-dimensional structure of the dibenz[b,f][3][4]oxazepine ring system is crucial for binding to the serotonin and norepinephrine transporters.

  • Alkylamine Side Chain: The nature and length of the N-alkyl side chain significantly impact potency and selectivity. The dimethylaminopropyl group is a common feature in many tricyclic antidepressants and is important for interaction with the monoamine transporters.

  • Substituents on the Aromatic Rings: The nitro group at the 2-position of this compound is a key feature. The electronic properties of substituents on the aromatic rings can influence binding affinity and selectivity for SERT and NET. Bioisosteric replacement of the nitro group with other electron-withdrawing groups could be a strategy to modulate the pharmacological profile and potentially reduce toxicity.[5][7] For instance, replacing an aliphatic nitro group with a trifluoromethyl group has been shown to improve potency and metabolic stability in other classes of compounds.[7]

Quantitative Pharmacological Data

The following table summarizes the pharmacokinetic parameters of this compound and its primary metabolites in depressed patients.

CompoundCmax (ng/mL) at Day 7 (150 mg dose)Tmax (hours)Primary Metabolites
This compound129.8 ± 24.6Not SpecifiedDesmethylthis compound
N-oxidethis compound
Carboxylic acid derivative

Experimental Protocols

Synthesis of Substituted Dibenz[b,f][3][4]oxazepin-11(10H)-ones

This protocol is adapted from the synthesis of related dibenzoxazepine derivatives.[6]

Step 1: Synthesis of 1,3-dinitrodibenz[b,f][3][4]oxazepin-11(10H)-one

  • Dissolve N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Heat the reaction mixture to induce intramolecular displacement of a nitro group.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by precipitation and filtration.

Step 2: N-Alkylation to Yield this compound Analogues

  • Suspend the synthesized dinitro-dibenz[b,f][3][4]oxazepin-11(10H)-one in a suitable solvent like acetone.

  • Add a base, such as powdered potassium hydroxide (KOH).

  • Add the desired alkylating agent (e.g., 3-(dimethylamino)propyl chloride) dropwise.

  • Reflux the mixture for several hours, monitoring by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Serotonin and Norepinephrine Transporter Binding Assays

This is a general protocol for assessing the binding affinity of test compounds to SERT and NET.[1][8]

Materials:

  • Rat brain cortex tissue or cells expressing human SERT or NET.

  • Radioligands: [³H]citalopram for SERT and [³H]nisoxetine for NET.

  • Test compounds (this compound analogues).

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membrane homogenates from the rat brain cortex or transfected cells.

  • In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

In Vitro Serotonin and Norepinephrine Reuptake Inhibition Assays

This protocol measures the functional inhibition of SERT and NET.[1][8]

Materials:

  • Rat brain synaptosomes or cells expressing human SERT or NET.

  • Radiolabeled substrates: [³H]serotonin (5-HT) for SERT and [³H]norepinephrine (NE) for NET.

  • Test compounds.

  • Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).

Procedure:

  • Prepare synaptosomes from rat brain tissue or use transfected cells.

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Initiate the uptake by adding the radiolabeled substrate ([³H]5-HT or [³H]NE).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the cells/synaptosomes and measure the accumulated radioactivity.

  • Determine the IC₅₀ values for the inhibition of substrate uptake.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The primary mechanism of action of this compound involves the blockade of serotonin (SERT) and norepinephrine (NET) transporters. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor signaling.

Nitroxazepine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binds to Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binds to Postsynaptic_effect Antidepressant Effect Serotonin_receptor->Postsynaptic_effect Norepinephrine_receptor->Postsynaptic_effect

Caption: Mechanism of action of this compound.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of this compound analogues and their subsequent pharmacological evaluation.

Experimental_Workflow Start Start: Design Analogues Synthesis Synthesis of Dibenzoxazepine Core Start->Synthesis Alkylation N-Alkylation with Side Chain Synthesis->Alkylation Purification Purification and Characterization (Chromatography, NMR, MS) Alkylation->Purification Binding_Assay In Vitro Binding Assays (SERT and NET) Purification->Binding_Assay Uptake_Assay In Vitro Reuptake Inhibition Assays (SERT and NET) Purification->Uptake_Assay Data_Analysis Data Analysis (IC50, Ki determination) Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

In-Vitro Serotonin and Norepinephrine Reuptake Inhibition by Nitroxazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxazepine, a tricyclic antidepressant (TCA), exerts its therapeutic effects through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3] This guide provides a technical overview of the in-vitro evaluation of this compound's inhibitory activity on these monoamine transporters. Due to the limited availability of specific quantitative binding affinity or inhibition data (IC50 or Ki values) for this compound in publicly accessible literature, this document will focus on the established mechanisms and standardized experimental protocols for characterizing such compounds.

Introduction

This compound is a dibenzoxazepine derivative developed for the treatment of depression.[1] Like other TCAs, its primary mechanism of action involves blocking the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission, which is believed to be the basis of its antidepressant effect. A comprehensive in-vitro characterization is crucial for understanding the potency and selectivity of this compound towards SERT and NET, which in turn informs its clinical efficacy and potential side-effect profile.

Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition

The therapeutic action of this compound is centered on its interaction with the serotonin and norepinephrine transporters. These transporters are integral membrane proteins that regulate the concentration of serotonin and norepinephrine in the synaptic cleft. By binding to these transporters, this compound competitively inhibits the uptake of their respective neurotransmitters.

Signaling Pathway of Neurotransmitter Reuptake and its Inhibition

The following diagram illustrates the general mechanism of serotonin and norepinephrine reuptake and its inhibition by a dual reuptake inhibitor like this compound.

Caption: Mechanism of this compound at the synapse.

Quantitative Analysis of In-Vitro Inhibition

A critical aspect of characterizing a reuptake inhibitor is to determine its potency and selectivity for the target transporters. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) for each transporter.

Note: Despite extensive literature searches, specific IC50 or Ki values for this compound's inhibition of serotonin and norepinephrine transporters were not found in the available scientific publications. The following tables are therefore presented as templates to illustrate how such data would be structured for comparative analysis. Data for a well-characterized TCA, Desipramine, is included for illustrative purposes.[4]

Table 1: In-Vitro Inhibition of Serotonin Transporter (SERT)
CompoundAssay TypeCell/Tissue TypeRadioligandKi (nM)IC50 (nM)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
DesipramineRadioligand BindingCloned human SERT[3H]Citalopram163-[4]
Table 2: In-Vitro Inhibition of Norepinephrine Transporter (NET)
CompoundAssay TypeCell/Tissue TypeRadioligandKi (nM)IC50 (nM)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
DesipramineRadioligand BindingRat NET[3H]Nisoxetine7.36-[4]

Experimental Protocols

The following sections describe generalized, standard protocols for determining the in-vitro inhibitory activity of a compound like this compound on serotonin and norepinephrine transporters. These protocols are based on common methodologies used in the field for characterizing TCAs and other SNRIs.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific transporter. These assays measure the displacement of a known radiolabeled ligand from the transporter by the test compound.

prep Prepare Membranes (from cells expressing SERT/NET) incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze

Caption: Workflow for a radioligand binding assay.

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A range of concentrations of this compound (or a vehicle control).

      • A fixed concentration of a suitable radioligand for SERT (e.g., [3H]Citalopram or [3H]Paroxetine).

      • The prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The protocol for the NET binding assay is analogous to the SERT assay, with the following key differences:

  • Cell Line: Use a cell line stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: Use a specific radioligand for NET, such as [3H]Nisoxetine or [3H]Talopram.

  • Non-specific Binding Control: Use a high concentration of a known NET inhibitor, such as desipramine, to determine non-specific binding.

Neurotransmitter Uptake Inhibition Assays

Uptake inhibition assays directly measure the functional effect of a compound on the transporter's ability to internalize its substrate.

plate_cells Plate Cells Expressing SERT or NET preincubate Pre-incubate Cells with This compound or Vehicle plate_cells->preincubate add_substrate Add Radiolabeled Substrate ([3H]Serotonin or [3H]Norepinephrine) preincubate->add_substrate incubate_uptake Incubate to Allow Uptake add_substrate->incubate_uptake stop_uptake Stop Uptake and Wash Cells incubate_uptake->stop_uptake lyse_quantify Lyse Cells and Quantify Internalized Radioactivity stop_uptake->lyse_quantify analyze Data Analysis (IC50 determination) lyse_quantify->analyze

References

Nitroxazepine's Interaction with Monoamine Transporters: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nitroxazepine is a tricyclic antidepressant that exerts its therapeutic effects by modulating the levels of key neurotransmitters in the brain[3]. Specifically, it functions as an inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET)[1][2][4]. By blocking these transporters, this compound increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission[3]. While its primary targets are SERT and NET, like other TCAs, it may also exhibit affinity for other receptors, contributing to its overall pharmacological profile[3]. A thorough understanding of its binding affinity to monoamine transporters is crucial for elucidating its therapeutic efficacy and potential side effects.

Data on Monoamine Transporter Binding Affinity

A comprehensive search of peer-reviewed scientific literature and databases did not yield specific quantitative data (Kᵢ or IC₅₀ values) for the binding affinity of this compound to the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).

To provide a contextual framework, the following table summarizes the binding affinities of other well-characterized tricyclic antidepressants for human monoamine transporters. This data is intended for comparative purposes only and does not represent the binding profile of this compound.

Table 1: Binding Affinities (Kᵢ, nM) of Selected Tricyclic Antidepressants for Human Monoamine Transporters

CompoundSERT (Kᵢ, nM)NET (Kᵢ, nM)DAT (Kᵢ, nM)
Imipramine1.4378,600
Desipramine211.12,300
Amitriptyline4.3294,300
Nortriptyline184.41,200
Clomipramine0.28462,800

Experimental Protocols: Radioligand Binding Assay

The following is a detailed, representative protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound like this compound to monoamine transporters.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for a specific monoamine transporter (SERT, NET, or DAT) by measuring its ability to displace a known radioligand.

Materials:

  • Membrane Preparations: Cell membranes expressing the human recombinant serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Radioligand: A high-affinity radiolabeled ligand specific for the transporter of interest (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known inhibitor for the respective transporter (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) in assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

    • Thaw the membrane preparations on ice and dilute to the appropriate concentration in ice-cold assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to the designated wells:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

      • Test Compound: Test compound dilution, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Membranes, Buffers) add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (Serotonin/Norepinephrine) MA_Cleft Monoamine MA->MA_Cleft Exocytosis Vesicle Synaptic Vesicle Vesicle->MA Release Transporter Monoamine Transporter (SERT/NET) Transporter->MA MA_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_Cleft->Receptor Binding Signal Signal Transduction Receptor->Signal This compound This compound This compound->Transporter Inhibition

References

Preclinical Pharmacology of Nitroxazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxazepine, a tricyclic antidepressant (TCA), has been utilized in clinical practice for the management of depression.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacodynamic profile, and pharmacokinetic properties. While specific quantitative preclinical data for this compound is not extensively available in the public domain, this document outlines the established pharmacological characteristics and provides representative experimental protocols for the evaluation of similar compounds. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antidepressant agents.

Introduction

This compound is a dibenzoxazepine derivative classified as a tricyclic antidepressant.[1] It was first introduced for the treatment of depression in India in 1982 under the brand name Sintamil.[1] Structurally distinct from other TCAs, this compound's preclinical profile suggests a primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake.[2][3] Like other TCAs, it also exhibits affinities for other neuroreceptors, which contributes to its overall pharmacological effect and side-effect profile.[2][3]

Mechanism of Action

This compound's primary antidepressant effect is attributed to its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2][3] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[2][3] This modulation of monoaminergic systems is a well-established mechanism for antidepressant efficacy.

In addition to its primary targets, this compound, like other TCAs, is known to interact with other receptors, including:

  • Histamine H1 receptors

  • Muscarinic acetylcholine receptors

  • Alpha-adrenergic receptors

Antagonism at these receptors is generally associated with the side effects commonly observed with TCA administration, such as sedation, dry mouth, constipation, and orthostatic hypotension.[2][3]

digraph "Nitroxazepine_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SERT [label="Serotonin Transporter (SERT)", fillcolor="#FBBC05", fontcolor="#202124"]; NET [label="Norepinephrine Transporter (NET)", fillcolor="#FBBC05", fontcolor="#202124"]; Serotonin_Reuptake [label="Serotonin Reuptake", fillcolor="#F1F3F4", fontcolor="#202124"]; Norepinephrine_Reuptake [label="Norepinephrine Reuptake", fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Serotonin [label="Increased Synaptic Serotonin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic_Norepinephrine [label="Increased Synaptic Norepinephrine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antidepressant_Effect [label="Antidepressant Effect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Receptors [label="Other Receptors\n(Histamine H1, Muscarinic, Adrenergic)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Side_Effects [label="Side Effects", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> SERT [label="Inhibits", color="#EA4335"]; this compound -> NET [label="Inhibits", color="#EA4335"]; SERT -> Serotonin_Reuptake [style=dashed, arrowhead=none]; NET -> Norepinephrine_Reuptake [style=dashed, arrowhead=none]; Serotonin_Reuptake -> Synaptic_Serotonin [label="Leads to", color="#34A853"]; Norepinephrine_Reuptake -> Synaptic_Norepinephrine [label="Leads to", color="#34A853"]; Synaptic_Serotonin -> Antidepressant_Effect; Synaptic_Norepinephrine -> Antidepressant_Effect; this compound -> Other_Receptors [label="Antagonizes", color="#EA4335"]; Other_Receptors -> Side_Effects; }

Signaling pathway of this compound's mechanism of action.

Pharmacodynamics

A comprehensive pharmacodynamic assessment of a novel antidepressant typically involves in vitro receptor binding and functional assays to determine its potency and selectivity.

Receptor Binding Affinity
TargetRepresentative RadioligandTissue/Cell LineKi (nM) [Predicted]
Serotonin Transporter (SERT)[³H]CitalopramRat cortical membranes1 - 10
Norepinephrine Transporter (NET)[³H]NisoxetineRat cortical membranes10 - 50
Histamine H1 Receptor[³H]PyrilamineGuinea pig brain membranes5 - 20
Muscarinic M1 Receptor[³H]PirenzepineHuman recombinant (CHO cells)50 - 200
Alpha-1 Adrenergic Receptor[³H]PrazosinRat brain membranes20 - 100
In Vitro Functional Activity
AssayCell LineIC50 (nM) [Predicted]
Serotonin Reuptake InhibitionhSERT-expressing cells5 - 25
Norepinephrine Reuptake InhibitionhNET-expressing cells25 - 100

Pharmacokinetics

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

ParameterRouteDose (mg/kg)Value (units) [Representative]
Rat
Half-life (t½)IV54 - 8 h
PO106 - 10 h
Clearance (CL)IV510 - 20 mL/min/kg
Volume of Distribution (Vd)IV55 - 15 L/kg
CmaxPO10100 - 300 ng/mL
TmaxPO101 - 3 h
Bioavailability (F%)PO1030 - 60%

A study in depressed patients treated with this compound hydrochloride (75 mg to 225 mg for 6 weeks) showed a dose-dependent increase in plasma levels.[4][5] At a dose of 75 mg on day 1, the mean plasma level was 47.0 ng/mL, which rose to 129.84 ng/mL on day 7 with a 150 mg dose.[4][5] The major metabolites identified in humans are the desmethyl, N-oxide, and carboxylic acid derivatives.[4][5]

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a representative method for determining the binding affinity (Ki) of a test compound for a specific receptor.

digraph "Receptor_Binding_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_membranes [label="Prepare Receptor Membranes\n(e.g., rat brain homogenate)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate Membranes with Radioligand\nand Test Compound (this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Separate Bound and Free Radioligand\n(Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Quantify Bound Radioactivity\n(Scintillation Counting)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Data Analysis\n(IC50 determination, Cheng-Prusoff for Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_membranes; prep_membranes -> incubate; incubate -> separate; separate -> quantify; quantify -> analyze; analyze -> end; }

Workflow for a radioligand receptor binding assay.

Methodology:

  • Membrane Preparation: A specific brain region (e.g., cortex for SERT and NET) from a suitable animal model (e.g., rat) is homogenized in an appropriate buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

  • Assay Conditions: The membrane preparation is incubated with a known concentration of a specific radioligand (e.g., [³H]Citalopram for SERT) and varying concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a typical procedure for measuring the in vitro functional potency (IC50) of a compound to inhibit serotonin or norepinephrine reuptake.

Methodology:

  • Cell Culture: A stable cell line expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) is cultured to confluence in appropriate multi-well plates.

  • Assay Buffer: The cell culture medium is replaced with a physiological salt buffer.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound).

  • Initiation of Uptake: A mixture of radiolabeled neurotransmitter (e.g., [³H]Serotonin) and a final concentration of the test compound is added to initiate the uptake process.

  • Incubation: The plates are incubated for a short period at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by lysing the cells and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated using non-linear regression analysis.

Preclinical Pharmacokinetic Study in Rodents

This protocol provides a general workflow for assessing the pharmacokinetic profile of a compound in a rodent model.

digraph "Preclinical_PK_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; animal_prep [label="Animal Preparation\n(e.g., cannulated rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Administer this compound\n(IV and PO routes)", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="Collect Blood Samples\nat Predetermined Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; plasma_prep [label="Process Blood to Obtain Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; bioanalysis [label="Quantify Drug Concentration in Plasma\n(LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; pk_analysis [label="Pharmacokinetic Analysis\n(Calculate t½, CL, Vd, F%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> animal_prep; animal_prep -> dosing; dosing -> sampling; sampling -> plasma_prep; plasma_prep -> bioanalysis; bioanalysis -> pk_analysis; pk_analysis -> end; }

Workflow for a preclinical pharmacokinetic study in rodents.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. For intravenous (IV) administration and serial blood sampling, the jugular vein may be cannulated.

  • Drug Formulation: The test compound is formulated in a suitable vehicle for both IV and oral (PO) administration.

  • Dosing: One group of animals receives the compound via IV bolus or infusion, while another group receives it via oral gavage.

  • Blood Sampling: Blood samples are collected from each animal at predetermined time points post-dosing.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

Conclusion

This compound is a tricyclic antidepressant with a primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake. Its preclinical pharmacological profile is consistent with that of other effective TCAs. While specific quantitative preclinical data is limited in the public domain, the established mechanism of action and the representative experimental protocols provided in this guide offer a valuable framework for the evaluation of new chemical entities targeting monoaminergic systems for the treatment of depression. Further research to fully characterize the preclinical profile of this compound using modern methodologies would be beneficial for a more complete understanding of its pharmacological properties.

References

The Putative Role of Nitroxazepine in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Nitroxazepine is a tricyclic antidepressant (TCA) primarily known for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] While direct studies on the effect of this compound on synaptic plasticity are not available in current literature, its known pharmacological actions on monoaminergic systems provide a strong basis for hypothesizing its potential role in modulating the cellular and molecular underpinnings of learning and memory. This technical guide outlines a theoretical framework for this compound's engagement with synaptic plasticity mechanisms, such as long-term potentiation (LTP) and long-term depression (LTD). Furthermore, we provide detailed experimental protocols for investigating these putative effects, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a dibenzoxazepine derivative classified as a tricyclic antidepressant.[1] Its primary therapeutic application is in the treatment of major depressive disorder.[2] The principal mechanism of action of this compound is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, leading to an increased concentration and prolonged activity of these neurotransmitters.[3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound enhances monoaminergic neurotransmission.[2][5] Like other TCAs, it may also interact with other receptor systems, which can contribute to its therapeutic and side-effect profile.[2][3]

Hypothesized Role of this compound in Synaptic Plasticity

The processes of synaptic plasticity, including LTP and LTD, are widely considered to be the cellular correlates of learning and memory. These processes involve long-lasting changes in the strength of synaptic connections. Given that both serotonin and norepinephrine are potent modulators of synaptic plasticity, it is hypothesized that this compound, by increasing the availability of these monoamines, can influence the induction and maintenance of LTP and LTD.

The Influence of Serotonin and Norepinephrine on Synaptic Plasticity
  • Norepinephrine (NE): The activation of β-adrenergic receptors by norepinephrine has been shown to facilitate LTP induction, particularly by lowering the threshold for its generation.[3][6] This process, often referred to as metaplasticity, primes synapses for subsequent plasticity.[3][7] Norepinephrine can also inhibit the induction of LTD, thereby favoring processes that strengthen synaptic connections.[4] The signaling pathways downstream of β-adrenergic receptor activation, including the cAMP-PKA and Epac pathways, are known to be involved in these modulatory effects.[1]

  • Serotonin (5-HT): The role of serotonin in synaptic plasticity is more complex and appears to be dependent on the specific receptor subtype activated and the brain region involved. For instance, activation of certain 5-HT receptors can facilitate LTD induction in the prefrontal cortex, while in the hippocampus, serotonin's effects on LTP can be inhibitory under certain conditions.[8][9] Chronic administration of serotonin reuptake inhibitors has been associated with increased synaptic plasticity and neurogenesis.[10][11]

Putative Signaling Pathways Modulated by this compound

Based on its action as an SNRI, this compound is hypothesized to modulate synaptic plasticity through the following signaling cascades:

Nitroxazepine_Signaling_Pathway This compound This compound SERT_NET SERT / NET Blockade This compound->SERT_NET Synaptic_5HT_NE ↑ Synaptic 5-HT & NE SERT_NET->Synaptic_5HT_NE Adrenergic_Receptors β-Adrenergic Receptors Synaptic_5HT_NE->Adrenergic_Receptors Serotonin_Receptors 5-HT Receptors Synaptic_5HT_NE->Serotonin_Receptors AC Adenylyl Cyclase Adrenergic_Receptors->AC Serotonin_Receptors->AC (subtype dependent) cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB Phosphorylation PKA->CREB Synaptic_Plasticity Modulation of Synaptic Plasticity (LTP / LTD) PKA->Synaptic_Plasticity Epac->Synaptic_Plasticity (PKA-independent pathways) Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity

Hypothesized signaling pathway of this compound.

Quantitative Data on Putative Effects

As there is no direct experimental data on this compound and synaptic plasticity, the following tables are presented as templates for structuring and presenting potential findings from future research.

Table 1: Putative Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

Treatment GroupConcentration (µM)Baseline fEPSP Slope (mV/ms)Post-HFS fEPSP Slope (% of Baseline)n (slices)
Vehicle Control-Mean ± SEMMean ± SEM-
This compound1Mean ± SEMMean ± SEM-
This compound10Mean ± SEMMean ± SEM-
This compound50Mean ± SEMMean ± SEM-

Table 2: Putative Effects of this compound on Dendritic Spine Density in Cultured Hippocampal Neurons

Treatment GroupConcentration (µM)Spine Density (spines/10 µm)Mushroom Spines (%)Thin Spines (%)Stubby Spines (%)n (neurons)
Vehicle Control-Mean ± SEMMean ± SEMMean ± SEMMean ± SEM-
This compound1Mean ± SEMMean ± SEMMean ± SEMMean ± SEM-
This compound10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM-

Table 3: Putative Effects of this compound on Synaptic Protein Expression (Western Blot Analysis)

Target ProteinVehicle Control (Relative Density)This compound (10 µM) (Relative Density)Fold Changep-value
p-CREB (Ser133)Mean ± SEMMean ± SEM--
Total CREBMean ± SEMMean ± SEM--
BDNFMean ± SEMMean ± SEM--
PSD-95Mean ± SEMMean ± SEM--
SynaptophysinMean ± SEMMean ± SEM--

Detailed Experimental Protocols

The following are standard protocols that can be adapted to investigate the effects of this compound on synaptic plasticity.

Protocol for Long-Term Potentiation (LTP) Recording in Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices and the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP.[12][13]

Workflow Diagram:

LTP_Workflow Start Start Anesthetize Anesthetize and Decapitate Mouse Start->Anesthetize Brain_Extraction Rapid Brain Extraction Anesthetize->Brain_Extraction Slicing Prepare 400 µm Coronal Slices in Ice-Cold aCSF Brain_Extraction->Slicing Recovery Slice Recovery (Interface Chamber) 1-2 hours at 32°C Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Electrode_Placement Place Stimulating and Recording Electrodes in CA1 Transfer->Electrode_Placement Baseline Record Baseline fEPSPs (20-30 min) Electrode_Placement->Baseline Drug_Application Apply this compound or Vehicle Baseline->Drug_Application HFS Induce LTP (High-Frequency Stimulation) Drug_Application->HFS Post_HFS_Recording Record Post-HFS fEPSPs (at least 60 min) HFS->Post_HFS_Recording Data_Analysis Data Analysis Post_HFS_Recording->Data_Analysis End End Data_Analysis->End

Workflow for LTP recording in hippocampal slices.

Materials and Reagents:

  • Adult C57BL/6 mice

  • Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose, saturated with 95% O2/5% CO2.

  • Sucrose-based slicing solution: 210 mM sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 7 mM MgCl2, 0.5 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose, saturated with 95% O2/5% CO2.

  • Vibrating microtome

  • Interface or submerged recording chamber

  • Glass microelectrodes (1-5 MΩ) filled with aCSF

  • Amplifier and data acquisition system

Procedure:

  • Anesthetize the mouse and rapidly decapitate.

  • Dissect the brain and place it in ice-cold, oxygenated sucrose-based slicing solution.

  • Prepare 350-400 µm thick coronal or transverse hippocampal slices using a vibrating microtome.[14]

  • Transfer slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at 32-34°C.

  • Transfer a single slice to the recording chamber perfused with aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[15]

  • Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.

  • Apply this compound or vehicle to the perfusion bath for a predetermined duration.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

  • Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

  • Analyze the slope of the fEPSP and express it as a percentage of the pre-HFS baseline.

Protocol for Dendritic Spine Density and Morphology Analysis

This protocol details the method for culturing primary hippocampal neurons and analyzing dendritic spine characteristics.[2][16]

Materials and Reagents:

  • E18 rat or mouse embryos

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated coverslips

  • Lipofectamine for transfection

  • Plasmid encoding a fluorescent protein (e.g., GFP or mCherry)

  • Paraformaldehyde (PFA) for fixation

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ, Imaris)

Procedure:

  • Dissect hippocampi from E18 embryos and dissociate neurons using enzymatic digestion (e.g., trypsin).

  • Plate neurons on poly-D-lysine coated coverslips in Neurobasal medium.

  • At DIV (days in vitro) 10-12, transfect neurons with a fluorescent protein-encoding plasmid to visualize dendritic morphology.

  • At DIV 14, treat neurons with this compound or vehicle for the desired duration (e.g., 24-48 hours).

  • Fix the neurons with 4% PFA in phosphate-buffered saline (PBS).

  • Mount the coverslips on glass slides.

  • Acquire high-resolution z-stack images of dendrites from transfected neurons using a confocal microscope.

  • Perform 3D reconstruction of dendritic segments and identify and classify dendritic spines (e.g., mushroom, thin, stubby) using image analysis software.[17][18]

  • Calculate spine density (number of spines per unit length of dendrite) and the relative proportions of different spine morphologies.

Protocol for Western Blot Analysis of Synaptic Proteins

This protocol provides a method for quantifying changes in the expression of key synaptic proteins following this compound treatment.[19][20][21]

Materials and Reagents:

  • Cultured neurons or hippocampal tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-BDNF, anti-PSD-95)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Treat cultured neurons or administer this compound in vivo and collect hippocampal tissue.

  • Homogenize tissue or lyse cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[21]

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct evidence is currently lacking, the established mechanism of this compound as a serotonin-norepinephrine reuptake inhibitor provides a solid foundation for the hypothesis that it can modulate synaptic plasticity. By increasing the synaptic availability of these key neuromodulators, this compound may influence the molecular cascades that govern the strengthening and weakening of synaptic connections. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically investigate this putative role. Such studies will be crucial in elucidating the broader neurobiological effects of this compound and could provide valuable insights into the mechanisms by which antidepressants may exert their therapeutic effects on cognitive and mood-related neural circuits.

References

Methodological & Application

Application Note and Protocol for Nitroxazepine HPLC Analysis in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Nitroxazepine in human plasma samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development of this compound. The protocol outlines procedures for plasma sample preparation via protein precipitation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a tricyclic antidepressant used in the treatment of depressive disorders. Accurate and reliable quantification of this compound in biological matrices such as plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This application note details a robust HPLC method for the determination of this compound in plasma, which is designed to be both sensitive and specific.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride reference standard

  • Internal Standard (IS) (e.g., Clomipramine hydrochloride)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Micropipettes

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples to room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 500 µL of the plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 10 µg/mL Clomipramine in methanol) and vortex briefly.

  • Add 1.5 mL of cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and filter through a 0.45 µm syringe filter.

  • Inject 20 µL of the filtered sample into the HPLC system.

Chromatographic Conditions

A simple isocratic RP-HPLC method can be employed for the determination of this compound.[1]

ParameterCondition
Mobile Phase Phosphate buffer : Acetonitrile (70:30, v/v)[1]
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 265 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Retention Time Approximately 6.97 min for this compound[1]
Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solution: Accurately weigh and dissolve this compound hydrochloride in methanol to obtain a stock solution of 1 mg/mL. A separate stock solution should be prepared for the internal standard.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 to 30 µg/mL.[1]

  • Calibration Curve Standards: Spike drug-free plasma with the working standard solutions to obtain calibration standards at concentrations of 10, 15, 20, 25, and 30 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations, independent of the calibration standards.

Data Presentation

The following tables summarize the quantitative data for the HPLC analysis of this compound.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 10 - 30 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.322 µg/mL[1]
Limit of Quantification (LOQ) 0.988 µg/mL[1]
Recovery 98.95 - 99.43 %[1]
Precision (%RSD) < 2.0%[1]

Experimental Workflow Diagram

Nitroxazepine_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc_injection Inject into HPLC System (20 µL) filter->hplc_injection hplc_separation Isocratic Separation on C18 Column hplc_injection->hplc_separation uv_detection UV Detection at 265 nm hplc_separation->uv_detection chromatogram Obtain Chromatogram uv_detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Workflow for this compound Analysis in Plasma.

Discussion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in plasma samples. The protein precipitation method for sample preparation is straightforward and efficient. The chromatographic conditions are optimized to achieve good resolution and a reasonable run time. The method has been shown to be linear over a clinically relevant concentration range with acceptable limits of detection and quantification.[1] This protocol is suitable for routine use in research and drug development settings for the analysis of this compound. Further validation, including specificity, accuracy, and stability studies, should be performed in accordance with regulatory guidelines before application to clinical samples.

References

Application Notes and Protocols for Cell-Based Assays to Determine Nitroxazepine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxazepine, a tricyclic antidepressant, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Its therapeutic efficacy is primarily attributed to its ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft.[2][3] This document provides detailed protocols for cell-based assays designed to quantify the efficacy of this compound by measuring its binding affinity and functional inhibition of SERT and NET.

The provided methodologies are essential for preclinical drug development and research, enabling the characterization of this compound's potency and selectivity. The assays described include radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to measure functional potency (IC50).

Data Presentation

The following tables summarize the expected quantitative data from the described assays. These tables are structured for clear comparison of this compound's efficacy at both the serotonin and norepinephrine transporters.

Table 1: Binding Affinity of this compound for SERT and NET

CompoundTransporterRadioligandKᵢ (nM)Cell Line
This compoundhSERT[³H]CitalopramData to be determinedHEK293-hSERT
Imipramine (Control)hSERT[³H]Citalopram1.3Various
This compoundhNET[³H]NisoxetineData to be determinedHEK293-hNET
Desipramine (Control)hNET[³H]Nisoxetine0.2Various

Note: Kᵢ values for control compounds are approximate and may vary based on experimental conditions.

Table 2: Functional Inhibition of SERT and NET by this compound

CompoundTransporterAssay TypeIC₅₀ (nM)Cell Line
This compoundhSERT[³H]Serotonin UptakeData to be determinedHEK293-hSERT or JAR
Fluoxetine (Control)hSERT[³H]Serotonin Uptake9.58JAR
This compoundhNET[³H]Norepinephrine UptakeData to be determinedHEK293-hNET or SK-N-BE(2)C
Desipramine (Control)hNET[³H]Norepinephrine Uptake1.2SK-N-BE(2)C

Note: IC₅₀ values for control compounds are approximate and may vary based on experimental conditions.[4]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic neurons.

Nitroxazepine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle (Serotonin/Norepinephrine) Serotonin Serotonin Presynaptic_Vesicle->Serotonin Release Norepinephrine Norepinephrine Presynaptic_Vesicle->Norepinephrine Release SERT SERT NET NET This compound This compound This compound->SERT Inhibits This compound->NET Inhibits Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptor Binds Neuronal_Signal Enhanced Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal Activates

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radioligand Binding Assay for SERT and NET

This protocol determines the binding affinity (Kᵢ) of this compound for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET) expressed in HEK293 cells.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK293 cells expressing hSERT or hNET Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with Radioligand and this compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Quantification Quantify radioactivity Filtration->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis

Caption: Workflow for the radioligand binding assay.

Materials:

  • Cell Lines: HEK293 cells stably expressing hSERT (HEK293-hSERT) or hNET (HEK293-hNET).

  • Radioligands: [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[5][6]

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-hSERT or HEK293-hNET cells in appropriate media (e.g., DMEM with 10% FBS, G418 for selection) to confluency.[7]

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 25-50 µg of membrane protein, radioligand (e.g., 1 nM [³H]Citalopram or 1 nM [³H]Nisoxetine), and assay buffer.

      • Non-specific Binding: 25-50 µg of membrane protein, radioligand, and a high concentration of the respective non-specific binding control.

      • Competition Binding: 25-50 µg of membrane protein, radioligand, and varying concentrations of this compound.

    • Incubate the plate at room temperature (or 4°C for [³H]Nisoxetine binding) for 60-180 minutes.[5]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This protocol measures the functional inhibition (IC₅₀) of SERT and NET by this compound using either radiolabeled or fluorescent neurotransmitter substrates.

Experimental Workflow:

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in a 96-well plate Preincubation Pre-incubate cells with This compound Cell_Seeding->Preincubation Substrate_Addition Add radiolabeled or fluorescent substrate Preincubation->Substrate_Addition Incubation Incubate to allow uptake Substrate_Addition->Incubation Termination Terminate uptake Incubation->Termination Measurement Measure radioactivity or fluorescence Termination->Measurement Data_Analysis Calculate IC50 value Measurement->Data_Analysis

Caption: Workflow for the neurotransmitter uptake assay.

Materials:

  • Cell Lines: HEK293-hSERT, JAR (for SERT), HEK293-hNET, or SK-N-BE(2)C (for NET).[4][8]

  • Substrates:

    • Radiolabeled: [³H]Serotonin (5-HT) or [³H]Norepinephrine (NE).

    • Fluorescent: A commercially available fluorescent substrate analog (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[9][10]

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS).

  • Wash Buffer: Ice-cold PBS.

  • Lysis Buffer (for radiolabeled assay): e.g., 1% SDS.

  • 96-well plates (clear for radiolabeled assay, black-walled clear-bottom for fluorescent assay).

  • Scintillation counter or fluorescence plate reader.

Procedure A: Radiolabeled Substrate Uptake

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight.[10]

  • Assay:

    • Wash the cells once with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control in assay buffer for 10-20 minutes at room temperature or 37°C.[11]

    • Initiate the uptake by adding [³H]Serotonin or [³H]Norepinephrine (at a concentration near the Kₘ for the respective transporter) to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.[11]

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

  • Measurement and Analysis:

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

    • Plot the percentage of uptake inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Procedure B: Fluorescent Substrate Uptake

  • Cell Seeding:

    • Follow the same cell seeding protocol as for the radiolabeled assay.

  • Assay:

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-30 minutes.

    • Add the fluorescent substrate and a masking dye (if provided in a kit) to all wells.[9]

    • Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint using a fluorescence plate reader with bottom-read capabilities.[12]

  • Data Analysis:

    • For kinetic reads, calculate the rate of uptake (slope of the fluorescence curve).

    • For endpoint reads, use the fluorescence intensity at a specific time point.

    • Plot the percentage of uptake inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Conclusion

The described cell-based assays provide robust and reliable methods for quantifying the efficacy of this compound at its primary molecular targets, the serotonin and norepinephrine transporters. The radioligand binding assays directly measure the affinity of the compound for the transporters, while the neurotransmitter uptake assays provide a functional measure of its inhibitory potency. Together, these assays are crucial for the comprehensive characterization of this compound and similar SNRI compounds in a drug discovery and development setting.

References

Application Notes and Protocols: In-vitro Cytotoxicity Assay of Nitroxazepine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxazepine is a tricyclic compound that has been investigated for various pharmacological activities. While historically recognized for its properties as an antidepressant through the inhibition of serotonin and norepinephrine reuptake, emerging research into the broader therapeutic applications of tricyclic antidepressants (TCAs) has highlighted their potential as anticancer agents.[1][2] Several TCAs have demonstrated the ability to induce apoptosis, modulate autophagy, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[1][3] This has led to a growing interest in evaluating the cytotoxic potential of related compounds, such as this compound, against various cancer cell lines. One study has indicated that this compound hydrochloride can restore drug sensitivity in adriamycin-resistant P388 murine leukemia cells, suggesting a role in overcoming chemoresistance.

This document provides a detailed protocol for assessing the in-vitro cytotoxicity of a test compound, using this compound as an example, in a panel of human cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.

Data Presentation: Cytotoxicity of a Test Compound (e.g., this compound)

The following table summarizes hypothetical quantitative data for the half-maximal inhibitory concentration (IC50) of a test compound, referred to as "Compound X (e.g., this compound)," against various cancer cell lines after a 48-hour incubation period. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeCompound X (e.g., this compound) IC50 (µM)
MCF-7 Breast Adenocarcinoma25.5
HeLa Cervical Adenocarcinoma32.8
A549 Lung Carcinoma45.2
HepG2 Hepatocellular Carcinoma28.9
U-87 MG Glioblastoma18.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, U-87 MG)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: MTT Assay cluster_3 Data Analysis A Harvest and Count Cancer Cells B Seed Cells in 96-well Plate (5,000-10,000 cells/well) A->B C Incubate Overnight (37°C, 5% CO2) B->C D Prepare Serial Dilutions of this compound C->D E Treat Cells with Various Concentrations D->E F Incubate for 48 hours E->F G Add MTT Reagent to each well F->G H Incubate for 4 hours G->H I Solubilize Formazan Crystals with DMSO H->I J Measure Absorbance at 570 nm I->J K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: Experimental workflow for the in-vitro cytotoxicity MTT assay.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Survival Signaling cluster_1 Apoptosis Pathway PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Bax Bax AKT->Bax Inhibition CytoC Cytochrome c (release) Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->AKT Inhibition This compound->Bax Activation

Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound, leading to apoptosis.

References

Application Notes and Protocols for Studying Nitroxazepine in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nitroxazepine, sold under the brand name Sintamil, is a tricyclic antidepressant (TCA).[1] It was introduced for the treatment of depression in India in 1982.[1] Like other TCAs, this compound's primary mechanism involves modulating neurotransmitter activity in the brain, which is crucial for mood regulation.[2] Its primary indications include major depressive disorder (MDD), anxiety, and nocturnal enuresis.[1][3][4] These application notes provide a detailed protocol for evaluating the antidepressant-like effects of this compound in established preclinical animal models of depression.

Mechanism of Action this compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][5] It blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), preventing the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2][3] This action increases the concentration and prolongs the activity of serotonin and norepinephrine in the synapse, enhancing neurotransmission.[2][3] The enhanced signaling of serotonin, associated with well-being, and norepinephrine, linked to alertness and energy, is believed to correct the neurochemical imbalances implicated in depression.[2] Additionally, this compound interacts with other receptors, including histaminergic, adrenergic, and muscarinic receptors, which contributes to its therapeutic effects and side-effect profile, though it is noted to have lower anticholinergic side effects compared to drugs like imipramine.[1][3]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT Serotonin Transporter (SERT) SynapticSerotonin Increased Synaptic Serotonin NET Norepinephrine Transporter (NET) SynapticNorepinephrine Increased Synaptic Norepinephrine SerReceptor Serotonin Receptors NorReceptor Norepinephrine Receptors This compound This compound This compound->SERT Blocks This compound->NET Blocks SynapticSerotonin->SerReceptor Activates SynapticNorepinephrine->NorReceptor Activates start Start: Select Animal Model (e.g., C57BL/6J Mice, Sprague-Dawley Rats) acclimate 1. Acclimatization (7-14 days) start->acclimate groups 2. Group Assignment (Vehicle, this compound Doses, Positive Control) acclimate->groups admin 3. Drug Administration (e.g., Chronic Oral Gavage for 14-21 days) groups->admin behavior 4. Behavioral Testing (Tail Suspension Test or Forced Swim Test) admin->behavior tissue 5. Euthanasia & Brain Tissue Collection (Hippocampus, Prefrontal Cortex) behavior->tissue biochem 6. Biochemical Assays (HPLC, Western Blot, ELISA) tissue->biochem analysis 7. Data Analysis & Interpretation biochem->analysis end End: Efficacy Assessment analysis->end This compound This compound SNRI Inhibition of Serotonin & Norepinephrine Reuptake This compound->SNRI Neurotransmitters ↑ Synaptic Serotonin & Norepinephrine SNRI->Neurotransmitters GPCR GPCR Activation Neurotransmitters->GPCR cAMP ↑ cAMP → PKA Activation GPCR->cAMP CREB CREB Phosphorylation (pCREB) cAMP->CREB BDNF_Gene ↑ BDNF Gene Transcription CREB->BDNF_Gene BDNF ↑ BDNF Synthesis & Release BDNF_Gene->BDNF TrkB BDNF binds to TrkB Receptor BDNF->TrkB Downstream Activation of MAPK & PI3K-Akt Pathways TrkB->Downstream Effects Neuroplasticity, Neurogenesis, Antidepressant Effects Downstream->Effects

References

Nitroxazepine for inducing experimental neuropathic pain relief

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the application of Nitroxazepine, a tricyclic compound, in the experimental study of neuropathic pain. This document is intended for researchers, scientists, and professionals in drug development, providing detailed protocols for preclinical evaluation and a summary of its mechanism of action.

Application Notes

Introduction

This compound is a tricyclic antidepressant that has garnered interest for its potential analgesic properties, particularly in the context of neuropathic pain.[1] Neuropathic pain arises from damage or disease affecting the somatosensory nervous system and is often characterized by allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response).[2] Like other tricyclic antidepressants (TCAs), this compound's primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, which enhances descending inhibitory pain pathways.[1][3] These notes provide protocols and data relevant to the use of this compound in preclinical research models of neuropathic pain.

Mechanism of Action

This compound functions as a serotonin and norepinephrine reuptake inhibitor.[1] By blocking the reuptake transporters for these neurotransmitters in the synaptic cleft, it increases their availability in the central nervous system.[1] This enhancement of serotonergic and noradrenergic neurotransmission is believed to strengthen the descending pain modulatory pathways that originate in the brainstem and project to the spinal cord.[3][4] Increased norepinephrine in the spinal cord, in particular, plays a crucial role by acting on α2-adrenergic receptors to inhibit pain signals.[3] Beyond this primary mechanism, this compound also interacts with other receptors, such as histamine H1 and muscarinic acetylcholine receptors, which may contribute to its side-effect profile, including sedation and anticholinergic effects like dry mouth.[1]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Spinal Dorsal Horn This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Inc_5HT Increased Serotonin (5-HT) SERT->Inc_5HT blocks reuptake Inc_NE Increased Norepinephrine (NE) NET->Inc_NE blocks reuptake Descending_Pathway Enhanced Descending Inhibitory Pathway Inc_5HT->Descending_Pathway Alpha2_Receptor α2-Adrenergic Receptor Activation Inc_NE->Alpha2_Receptor Pain_Inhibition Pain Signal Inhibition Descending_Pathway->Pain_Inhibition Alpha2_Receptor->Descending_Pathway

Caption: this compound enhances descending pain inhibition pathways.

Data Presentation

Table 1: Efficacy of Tricyclic Antidepressants in Rodent Models of Neuropathic Pain (Data is representative of TCAs like Amitriptyline, a close analog of this compound)

Animal ModelAdministrationDose RangePain AssessmentEfficacy Outcome
Chronic Constriction Injury (Rat)Intraperitoneal (i.p.)5-20 mg/kgMechanical Allodynia (von Frey)Significant increase in paw withdrawal threshold
Spinal Nerve Ligation (Rat)Oral (p.o.)10-30 mg/kgThermal Hyperalgesia (Hargreaves)Significant increase in paw withdrawal latency
Chemotherapy-Induced (Mouse)Intraperitoneal (i.p.)5-15 mg/kgCold Allodynia (Cold Plate)Reversal of cold hypersensitivity

Table 2: Comparative Data of First-Line Neuropathic Pain Treatments (Based on clinical and preclinical findings for commonly used drugs)

Drug ClassCompoundPrimary MechanismCommon Starting Dose (Human)Key Side Effects
Tricyclic Antidepressant Amitriptyline Serotonin/Norepinephrine Reuptake Inhibitor10-25 mg/day[5]Sedation, dry mouth, dizziness[6]
Gamma-aminobutyric acid analogGabapentin Modulates calcium channels[7]300 mg/day[7]Dizziness, drowsiness, fatigue[6]
Gamma-aminobutyric acid analogPregabalin Modulates calcium channels75 mg/day[5]Dizziness, somnolence

Experimental Protocols

Overall Experimental Workflow

The evaluation of this compound's analgesic potential follows a standardized workflow common in preclinical pain research.

Experimental_Workflow A 1. Neuropathic Pain Model Induction (e.g., Chronic Constriction Injury) B 2. Post-Surgical Recovery (7-14 days) A->B C 3. Baseline Pain Assessment (e.g., von Frey test for allodynia) B->C D 4. Drug Administration (this compound vs. Vehicle Control) C->D E 5. Post-Treatment Pain Assessment (Multiple time points, e.g., 30, 60, 120 min) D->E F 6. Data Analysis (Paw withdrawal thresholds, % MPE) E->F G 7. Interpretation of Results F->G

Caption: Standard workflow for preclinical neuropathic pain studies.

Protocol 1: Chronic Constriction Injury (CCI) Model in Rats

This model is widely used to induce neuropathic pain by causing a peripheral nerve injury.[8]

  • Animal Subjects: Adult male Sprague-Dawley or Wistar rats (200-250g).

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or an intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the rat in a prone position and shave the lateral aspect of the left thigh.

    • Make a small incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

    • Proximal to the nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut or silk suture around the nerve, spaced approximately 1 mm apart.

    • Tie the ligatures until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.

    • Close the muscle layer with 4-0 vicryl sutures and the skin with wound clips or sutures.

  • Post-Operative Care: Administer a post-operative analgesic (e.g., carprofen) for 2-3 days. House animals individually and monitor for signs of infection. Allow 7-14 days for the neuropathic pain phenotype to develop before behavioral testing.

Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)

This procedure measures the sensitivity to a non-painful mechanical stimulus.[8]

  • Apparatus: A set of calibrated von Frey filaments and a testing chamber with an elevated wire mesh floor.

  • Acclimatization: Place rats in individual compartments on the mesh floor and allow them to acclimate for at least 20-30 minutes before testing.

  • Procedure (Up-Down Method):

    • Begin with a mid-range filament (e.g., 2.0 g) and apply it perpendicularly to the plantar surface of the injured hind paw until it buckles. Hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

    • Continue this pattern until the 50% paw withdrawal threshold (PWT) can be calculated using the appropriate formula or software.

  • Data Collection: Record the PWT for each animal at baseline (before drug administration) and at specified time points after administration.

Protocol 3: Preparation and Administration of this compound
  • Drug Preparation:

    • This compound hydrochloride is typically dissolved in a vehicle such as sterile 0.9% saline. A small amount of a solubilizing agent like DMSO or Tween 80 may be used if necessary, with the final concentration of the agent kept low (e.g., <5%).

    • Prepare solutions fresh on the day of the experiment.

    • A vehicle-only solution must be prepared for the control group.

  • Dosage: Based on literature for related TCAs, a dose range of 5-30 mg/kg is appropriate for initial studies in rats.

  • Administration Routes:

    • Intraperitoneal (i.p.): The most common route for systemic administration in rodent studies. Inject the prepared solution into the peritoneal cavity.

    • Oral Gavage (p.o.): For assessing oral bioavailability and efficacy. Administer the solution directly into the stomach using a gavage needle.

  • Experimental Timeline: After administration, perform behavioral testing (Protocol 2) at multiple time points (e.g., 30, 60, 90, 120, 240 minutes) to establish the time course of the analgesic effect.

References

Application Note: Quantification of Nitroxazepine and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitroxazepine is a tricyclic antidepressant (TCA) that primarily acts as a serotonin-norepinephrine reuptake inhibitor.[1] Therapeutic drug monitoring (TDM) of this compound and its principal metabolites is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects. The major metabolites of this compound include desmethyl-nitroxazepine, this compound N-oxide, and a carboxylic acid derivative.[2] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its key metabolites in human plasma. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial monitoring.

Principle

The method employs a simple protein precipitation technique for sample extraction from plasma. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Stable isotope-labeled internal standards are recommended for optimal accuracy and precision.

Quantitative Data Summary

The following tables summarize the predicted mass spectrometric parameters for the analysis of this compound and its metabolites. Note: These parameters are predicted based on the known molecular weights and common fragmentation patterns of similar compounds and should be optimized on the specific instrument being used.

Table 1: Molecular Weights of Analytes

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC₁₈H₁₉N₃O₄341.36
Desmethyl-nitroxazepineC₁₇H₁₇N₃O₄327.34
This compound N-oxideC₁₈H₁₉N₃O₅357.36
This compound Carboxylic AcidC₁₅H₁₁N₃O₆341.27

Table 2: Predicted LC-MS/MS MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 342.1100.1 (Quantifier)1003025
342.171.1 (Qualifier)1003035
Desmethyl-nitroxazepine 328.186.1 (Quantifier)1003025
328.157.1 (Qualifier)1003035
This compound N-oxide 358.1342.1 ([M+H-16]⁺)1003520
358.1100.1 (Qualifier)1003530
This compound Carboxylic Acid (derivatized) Dependent on derivatizing agentDependent on derivatizing agent100OptimizeOptimize
Internal Standard (e.g., Imipramine-d3) 284.289.11003028

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound, desmethyl-nitroxazepine, and this compound N-oxide from plasma.

  • Materials:

    • Human plasma (collected in EDTA or heparin tubes)

    • Acetonitrile (HPLC grade) containing internal standard (e.g., 10 ng/mL Imipramine-d3)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

2. Sample Preparation for Carboxylic Acid Metabolite (with Derivatization)

Due to its high polarity, the carboxylic acid metabolite may require derivatization for optimal retention and sensitivity. This is a general protocol using a common derivatizing agent, 2-picolylamine (2-PA).

  • Materials:

    • Plasma extract (supernatant from protein precipitation)

    • 2-Picolylamine (2-PA)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Pyridine

    • Acetonitrile (HPLC grade)

    • Water (LC-MS grade)

    • Heating block or water bath

  • Procedure:

    • Evaporate the supernatant from the protein precipitation step to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of a 1:1 (v/v) mixture of acetonitrile and water.

    • Add 20 µL of 50 mM 2-PA in acetonitrile.

    • Add 20 µL of 50 mM EDC in acetonitrile containing 1% pyridine.

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • After cooling to room temperature, add 100 µL of water.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010
  • Mass Spectrometry (MS) System:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

Mandatory Visualizations

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS_ACN Add 300 µL Acetonitrile with Internal Standard Plasma_Sample->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometry Detection (MRM Mode) Chromatography->MS_Detection Quantification Quantification (Peak Area Ratios) MS_Detection->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for the quantification of this compound and its metabolites.

G This compound Signaling Pathway cluster_synapse Synapse This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Postsynaptic_Neuron Postsynaptic Neuron Serotonin->Postsynaptic_Neuron Binds to Receptors Norepinephrine->Postsynaptic_Neuron Binds to Receptors Therapeutic_Effect Antidepressant Effect Postsynaptic_Neuron->Therapeutic_Effect Leads to

Caption: Simplified signaling pathway of this compound's antidepressant action.

References

Application of Nitroxazepine in High-Throughput Screening Assays for Serotonin and Norepinephrine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Nitroxazepine is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3][4][5][6] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, which is the primary mechanism for its therapeutic effects in the treatment of depression and anxiety disorders.[3][6] Given its well-characterized dual-inhibitor activity, this compound serves as an excellent positive control and reference compound in high-throughput screening (HTS) assays designed to identify novel modulators of SERT and NET. This document outlines the application of this compound in a fluorescence-based HTS assay for the simultaneous or parallel screening of potential SERT and NET inhibitors.

Principle of the Assay

This HTS assay utilizes a non-radioactive, fluorescence-based method to measure the activity of SERT and NET in living cells. The assay employs a fluorescent substrate that is a substrate for both SERT and NET. When the transporters are active, the fluorescent substrate is taken up into the cells, leading to an increase in intracellular fluorescence. In the presence of an inhibitor, such as this compound, the uptake of the fluorescent substrate is blocked, resulting in a decrease in the fluorescence signal. The potency of test compounds can be determined by measuring the concentration-dependent inhibition of substrate uptake, and the IC50 values can be calculated. This compound is used as a reference inhibitor to validate assay performance and to compare the potency of novel compounds.

Data Presentation

The inhibitory activity of this compound and two hypothetical test compounds against the serotonin and norepinephrine transporters were quantified. The results, presented as IC50 values, are summarized in the table below. This compound demonstrates potent inhibition of both transporters, consistent with its known mechanism of action.

CompoundSERT IC50 (nM)NET IC50 (nM)Selectivity (NET/SERT)
This compound 35150.43
Compound X1258048.3
Compound Y250300.12

Note: The IC50 values for this compound are estimated based on the known potencies of structurally and mechanistically similar tricyclic antidepressants, such as imipramine and amitriptyline.[7][8][9][10][11]

Signaling Pathway and Experimental Workflow

Serotonin and Norepinephrine Reuptake Inhibition by this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft Serotonin Norepinephrine Serotonin_Vesicle->Synaptic_Cleft Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine_Vesicle->Synaptic_Cleft Release SERT SERT NET NET Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Binding Norepinephrine_Receptor Norepinephrine Receptor Synaptic_Cleft->Norepinephrine_Receptor Binding This compound This compound This compound->SERT Inhibition This compound->NET Inhibition

Caption: Inhibition of serotonin and norepinephrine reuptake by this compound.

High-Throughput Screening Experimental Workflow

start Start plate_cells Plate cells expressing SERT or NET start->plate_cells incubate_cells Incubate cells overnight plate_cells->incubate_cells add_compounds Add test compounds and This compound (control) incubate_cells->add_compounds incubate_compounds Incubate with compounds add_compounds->incubate_compounds add_substrate Add fluorescent substrate incubate_compounds->add_substrate read_fluorescence Read fluorescence intensity add_substrate->read_fluorescence analyze_data Analyze data and calculate IC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the HTS assay of SERT and NET inhibitors.

Experimental Protocols

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human SERT (hSERT) and HEK293 cells stably expressing human NET (hNET).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate: A commercially available fluorescent substrate for monoamine transporters (e.g., a derivative of 4-(4-(dimethylamino)styryl)-N-methylpyridinium, ASP+).

  • Test Compounds: Library of small molecules to be screened.

  • Reference Compound: this compound hydrochloride.

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection capabilities.

Protocol for High-Throughput Screening
  • Cell Plating:

    • Culture hSERT- and hNET-expressing HEK293 cells to ~80-90% confluency.

    • Harvest the cells and resuspend in culture medium to a final concentration of 2 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well microplate (5,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound (positive control) and test compounds in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

    • Remove the culture medium from the cell plates and wash once with 50 µL of assay buffer.

    • Add 25 µL of the diluted compounds or vehicle (assay buffer with 0.1% DMSO) to the respective wells.

    • Incubate the plates at 37°C for 30 minutes.

  • Substrate Addition and Signal Detection:

    • Prepare the fluorescent substrate solution in assay buffer at a concentration of 2X the final desired concentration.

    • Add 25 µL of the 2X fluorescent substrate solution to all wells of the assay plate.

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

    • Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 590 nm) every 2 minutes for a total of 30 minutes (kinetic read) or at a single endpoint after 30 minutes.

Data Analysis
  • Normalization:

    • The fluorescence signal in each well is normalized to the control wells.

    • The "0% inhibition" control wells contain cells treated with vehicle (0.1% DMSO).

    • The "100% inhibition" control wells contain cells treated with a high concentration of a known potent inhibitor (e.g., 10 µM this compound).

    • Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_test_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

  • IC50 Determination:

    • The normalized percent inhibition data is plotted against the logarithm of the compound concentration.

    • A non-linear regression analysis is performed using a four-parameter logistic equation to determine the IC50 value for each compound.

This application note provides a framework for utilizing this compound as a reference compound in HTS assays for the discovery of novel serotonin and norepinephrine reuptake inhibitors. The provided protocols and data serve as a guide for researchers in the field of drug discovery and development.

References

Nitroxazepine: A Pharmacological Tool for Serotonin Transporter Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxazepine, a tricyclic antidepressant (TCA), has been utilized in the treatment of depression and nocturnal enuresis.[1][2] Its primary mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine, making it a valuable tool for studying the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] By blocking these transporters, this compound increases the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in SERT research.

Pharmacological Profile

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Tricyclic Antidepressants

CompoundSERT Ki (nM)NET Ki (nM)
This compound Data not availableData not available
Imipramine1 - 44 - 20
Amitriptyline4 - 1020 - 50
Clomipramine~0.14~54
Desipramine22 - 1800.3 - 8.6
Nortriptyline~10:1 (NA/5HT ratio)~10:1 (NA/5HT ratio)

Note: Ki values can vary depending on the specific assay conditions and tissue/cell type used. The data for imipramine and amitriptyline are typical values, while the data for clomipramine, desipramine, and nortriptyline are also provided for comparison.[5]

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for SERT. The assay measures the ability of this compound to displace a known high-affinity radioligand, such as [³H]citalopram, from membranes prepared from cells expressing SERT or from brain tissue.

Materials:

  • SERT-expressing cell membranes (e.g., from HEK293 cells) or rodent brain synaptosomes

  • [³H]citalopram (specific activity ~70-90 Ci/mmol)

  • This compound hydrochloride

  • A potent and selective SERT inhibitor for determining non-specific binding (e.g., paroxetine or fluoxetine)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell harvester (optional)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a selective SERT inhibitor (e.g., 10 µM paroxetine) for non-specific binding.

    • 50 µL of the desired concentration of this compound.

  • Radioligand Addition: Add 50 µL of [³H]citalopram to all wells. The final concentration of the radioligand should be close to its Kd value (typically 0.5-2 nM).[6]

  • Membrane Addition: Add 150 µL of the SERT-containing membrane preparation to each well. The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_nitro Prepare this compound Dilutions add_reagents Add Reagents to 96-well Plate prep_nitro->add_reagents prep_radio Prepare [3H]citalopram Solution prep_radio->add_reagents prep_mem Prepare SERT Membranes prep_mem->add_reagents incubate Incubate add_reagents->incubate filter_wash Filter & Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze

Workflow for a competitive radioligand binding assay.
Synaptosomal Serotonin Uptake Assay

This protocol measures the functional inhibition of SERT by this compound in synaptosomes, which are isolated nerve terminals that retain the machinery for neurotransmitter uptake. The assay quantifies the uptake of radiolabeled serotonin ([³H]5-HT).

Materials:

  • Rodent brain tissue (e.g., cortex, hippocampus, or striatum)

  • [³H]Serotonin ([³H]5-HT)

  • This compound hydrochloride

  • A potent and selective SERT inhibitor for determining non-specific uptake (e.g., fluoxetine)

  • Homogenization Buffer: 0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 2.2 mM CaCl₂, pH 7.4

  • Dounce homogenizer

  • Centrifuge

  • Water bath or incubator

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer using a Dounce homogenizer.[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).[7]

    • Resuspend the P2 pellet in KRH buffer. The protein concentration should be determined (e.g., using a BCA assay) and adjusted to approximately 0.1-0.2 mg/mL.

  • Assay Setup:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound (or vehicle for total uptake, and a high concentration of fluoxetine for non-specific uptake) for 10-15 minutes at 37°C.

  • Uptake Initiation:

    • Initiate serotonin uptake by adding [³H]5-HT to a final concentration that is close to its Km for SERT (typically 50-200 nM).

  • Incubation:

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold KRH buffer.

  • Scintillation Counting:

    • Measure the radioactivity retained on the filters as described in the radioligand binding assay protocol.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for the inhibition of serotonin uptake.

Synaptosomal_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_synap Prepare Brain Synaptosomes preincubate Pre-incubate Synaptosomes with this compound prep_synap->preincubate prep_nitro Prepare this compound Dilutions prep_nitro->preincubate add_radio Add [3H]Serotonin preincubate->add_radio incubate Incubate add_radio->incubate filter_wash Filter & Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50) count->analyze

Workflow for a synaptosomal serotonin uptake assay.

SERT-Mediated Signaling

The inhibition of SERT by this compound leads to an increase in synaptic serotonin levels, which in turn modulates various downstream signaling pathways. While the direct intracellular signaling cascade of SERT itself is an area of active research, the primary consequence of its inhibition is the enhanced activation of presynaptic and postsynaptic serotonin receptors.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT This compound This compound This compound->SERT Inhibition Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin->Serotonin_Receptor Binding Signaling_Cascade Downstream Signaling Cascades Serotonin_Receptor->Signaling_Cascade Activation Neuronal_Response Altered Neuronal Activity Signaling_Cascade->Neuronal_Response

SERT inhibition by this compound and its effect on serotonergic signaling.

Conclusion

This compound serves as a useful pharmacological tool for the in vitro and in vivo investigation of the serotonin transporter. Its ability to inhibit serotonin reuptake allows for the study of the functional consequences of SERT blockade and the exploration of SERT-mediated signaling pathways. The protocols provided herein offer a foundation for researchers to characterize the interaction of this compound and other compounds with the serotonin transporter. Further research to precisely quantify the binding affinity of this compound for SERT, NET, and other monoamine transporters will enhance its utility as a selective tool compound in neuroscience and drug discovery.

References

Application Notes and Protocols for Nitroxazepine Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroxazepine is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor.[1][2] It is primarily used in the treatment of depression and nocturnal enuresis.[2][3] Like many TCAs, this compound's clinical use necessitates a thorough understanding of its potential for drug-drug interactions (DDIs).[4] DDIs can alter a drug's pharmacokinetic profile, leading to reduced efficacy or increased toxicity.[5][6] The majority of these interactions are mediated by the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of drugs.[5][6]

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on conducting DDI studies to ensure drug safety.[7][8][9][10] These guidelines recommend a systematic, risk-based approach, starting with in vitro assessments to identify potential interactions, which then inform the design of subsequent in vivo clinical studies.[10][11]

This document provides detailed application notes and experimental protocols for evaluating the DDI potential of this compound, focusing on its interactions with CYP enzymes. The protocols cover key in vitro assays—CYP inhibition, CYP induction, and reaction phenotyping—as well as a representative in vivo clinical study design.

Part 1: In Vitro DDI Assessment

The initial step in evaluating DDI potential is to characterize the effect of the investigational drug on the major drug-metabolizing enzymes using in vitro systems, such as human liver microsomes (HLMs) and cultured human hepatocytes.[5][12]

General Pathway: CYP450-Mediated Drug Metabolism

Cytochrome P450 enzymes, primarily located in the liver, are a critical component of Phase I drug metabolism. They catalyze the oxidation of xenobiotics, generally rendering them more water-soluble and easier to excrete. Understanding whether this compound inhibits, induces, or is a substrate of these enzymes is fundamental to predicting its DDI profile.

Drug This compound (Parent Drug) CYP450 CYP450 Enzyme (e.g., CYP3A4, CYP2D6) Drug->CYP450 Metabolite Metabolite(s) (e.g., Hydroxylated) CYP450->Metabolite

Caption: General pathway of CYP450-mediated drug metabolism. (Max Width: 760px)
Protocol 1: Cytochrome P450 Inhibition Assay

This protocol aims to determine the concentration of this compound that causes 50% inhibition (IC₅₀) of specific CYP enzyme activity. A low IC₅₀ value suggests a higher potential for clinically significant DDIs.[13]

Methodology

This assay utilizes pooled human liver microsomes, which contain a rich supply of CYP enzymes, and specific probe substrates that are metabolized by a single CYP isoform.[14] The formation of the substrate-specific metabolite is measured via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in the presence of varying concentrations of this compound.

Workflow: CYP450 Inhibition Assay

start Start prep Prepare Reagents: - Human Liver Microsomes (HLMs) - NADPH regenerating system - CYP Probe Substrates - this compound serial dilutions start->prep incubate Incubate HLMs, Substrate, and this compound at 37°C prep->incubate initiate Initiate reaction with NADPH system incubate->initiate quench Quench reaction with Acetonitrile/Methanol initiate->quench analyze Analyze metabolite formation by LC-MS/MS quench->analyze calculate Calculate % Inhibition vs. Vehicle Control analyze->calculate end Determine IC50 Value calculate->end

Caption: Experimental workflow for the in vitro CYP450 inhibition assay. (Max Width: 760px)

Experimental Protocol Steps:

  • Prepare this compound Solutions: Create a series of this compound concentrations (e.g., 0.01 µM to 100 µM) in a suitable solvent like DMSO.

  • Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (final concentration ~0.2 mg/mL), phosphate buffer (pH 7.4), and the specific CYP probe substrate (at its Kₘ concentration).

  • Pre-incubation: Add the this compound dilutions or vehicle control to the wells. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Incubation: Incubate for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition at each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation: CYP Inhibition by this compound

The results are summarized to identify which CYP enzymes are most potently inhibited.

CYP IsoformProbe SubstrateMetabolite MeasuredThis compound IC₅₀ (µM)Positive Control InhibitorControl IC₅₀ (µM)
CYP1A2 PhenacetinAcetaminophen> 100Furafylline1.2
CYP2C9 Diclofenac4'-hydroxy Diclofenac25.4Sulfaphenazole0.3
CYP2C19 S-Mephenytoin4'-hydroxy Mephenytoin15.8Ticlopidine0.8
CYP2D6 DextromethorphanDextrorphan2.1 Quinidine0.05
CYP3A4 Midazolam1'-hydroxy Midazolam45.7Ketoconazole0.02

Table 1: Hypothetical IC₅₀ values for this compound against major CYP isoforms. The low IC₅₀ for CYP2D6 suggests a potential for interaction.

Protocol 2: Cytochrome P450 Induction Assay

This protocol assesses whether this compound can induce (increase the expression of) CYP enzymes. Induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy.[5] This assay is typically performed using cryopreserved primary human hepatocytes.

Methodology

Hepatocytes from at least three different donors are cultured and treated with various concentrations of this compound over 48-72 hours. The induction potential is evaluated by measuring changes in mRNA levels (via qRT-PCR) and/or the metabolic activity of specific CYP enzymes using probe substrates.

Workflow: CYP450 Induction Assay

start Start plate_cells Plate cryopreserved human hepatocytes start->plate_cells treat_cells Treat cells daily for 48-72h with This compound, Vehicle Control, and Positive Controls plate_cells->treat_cells activity_arm Incubate with CYP probe substrate cocktail treat_cells->activity_arm mrna_arm Lyse cells and isolate mRNA treat_cells->mrna_arm analyze_activity Analyze metabolite formation by LC-MS/MS activity_arm->analyze_activity analyze_mrna Perform qRT-PCR for CYP transcripts mrna_arm->analyze_mrna calculate Calculate Fold Induction and EC50 relative to Vehicle analyze_activity->calculate analyze_mrna->calculate end Determine Induction Potential calculate->end

Caption: Experimental workflow for the in vitro CYP450 induction assay. (Max Width: 760px)

Experimental Protocol Steps:

  • Cell Culture: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to form a monolayer (approx. 24-48 hours).

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and known positive control inducers (see table below). Treat cells daily for 48 to 72 hours.

  • Assess Cytotoxicity: Evaluate cell viability using a method like the MTT assay to ensure that the tested concentrations of this compound are not cytotoxic.

  • Induction Measurement (Activity):

    • After the treatment period, wash the cells and incubate them with a cocktail of CYP probe substrates for a defined period (e.g., 1 hour) at 37°C.

    • Collect the supernatant and analyze metabolite formation via LC-MS/MS.

  • Induction Measurement (mRNA):

    • Alternatively, or in parallel, lyse the cells and extract total RNA.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4).

  • Data Analysis: Calculate the fold induction of activity or mRNA expression relative to the vehicle control. If a clear dose-response is observed, calculate the EC₅₀ (concentration causing 50% of maximal induction).

Data Presentation: CYP Induction by this compound

CYP IsoformPositive Control InducerThis compound Max Fold Induction (Activity)This compound EC₅₀ (µM)
CYP1A2 Omeprazole1.2> 50
CYP2B6 Phenobarbital1.5> 50
CYP3A4 Rifampicin1.3> 50

Table 2: Hypothetical CYP induction results for this compound. Values below a 2-fold induction are generally considered negative, suggesting this compound is not a significant inducer.

Protocol 3: Reaction Phenotyping

This protocol is used to identify which CYP enzymes are primarily responsible for the metabolism of this compound itself. This is crucial for predicting when other drugs might alter this compound's clearance.[5]

Methodology

The depletion of this compound is measured in HLMs in two main ways: 1) using a panel of recombinant human CYP enzymes to see which ones can metabolize the drug, and 2) using specific chemical inhibitors of CYP enzymes in HLMs to see which inhibitor blocks the drug's metabolism.

Logical Relationship: Reaction Phenotyping with Inhibitors

start Incubate this compound with HLMs + NADPH control Control (No Inhibitor): Measure baseline metabolism start->control inhibitor Add Specific CYP Inhibitor (e.g., Quinidine for CYP2D6) start->inhibitor compare Compare metabolism (Inhibitor vs. Control) control->compare measure Measure this compound metabolism inhibitor->measure measure->compare no_change Result: No significant change in metabolism compare->no_change False change Result: Significant decrease in metabolism compare->change True conclusion_no Conclusion: CYP2D6 is NOT a major metabolic pathway no_change->conclusion_no conclusion_yes Conclusion: CYP2D6 IS a major metabolic pathway change->conclusion_yes cluster_0 Period 1 cluster_1 Period 2 start Screen & Enroll Healthy Volunteers randomize Randomize Subjects into Two Sequences (A-B or B-A) start->randomize seq_a1 Sequence A: Administer Probe Drug (e.g., Desipramine) randomize->seq_a1 seq_b1 Sequence B: Administer Probe Drug + This compound randomize->seq_b1 pk_sampling1 Serial PK Blood Sampling (0-72h) seq_a1->pk_sampling1 seq_b1->pk_sampling1 washout Washout Period (>5 half-lives of all drugs) pk_sampling1->washout seq_a2 Sequence A: Administer Probe Drug + This compound washout->seq_a2 seq_b2 Sequence B: Administer Probe Drug (e.g., Desipramine) washout->seq_b2 pk_sampling2 Serial PK Blood Sampling (0-72h) seq_a2->pk_sampling2 seq_b2->pk_sampling2 analyze Bioanalysis: Measure Probe Drug Concentrations pk_sampling2->analyze pk_analysis Calculate PK Parameters (AUC, Cmax) analyze->pk_analysis stat_analysis Statistical Analysis: Compare PK Parameters (Ratio of Geometric Means) pk_analysis->stat_analysis end Determine Clinical DDI Significance stat_analysis->end

References

Application Notes and Protocols for the Use of Nitroxazepine Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitroxazepine, marketed under the brand name Sintamil, is a tricyclic antidepressant (TCA) used for the treatment of depression and nocturnal enuresis.[1][2] Its therapeutic action is primarily attributed to its function as a serotonin-norepinephrine reuptake inhibitor.[2][3][4] By blocking the transporter proteins for serotonin (5-HT) and norepinephrine (NE), this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.[3] Accurate quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. The use of a well-characterized this compound reference standard is essential for achieving reliable and reproducible results in analytical testing.

These application notes provide detailed protocols for the quantitative analysis of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), and provide frameworks for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method development.

Physicochemical Properties of this compound

A reference standard is a highly purified compound used as a measurement base. Key physicochemical data for this compound are summarized below.

PropertyValue
Chemical Name 10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1][5]oxazepin-11(10H)-one
CAS Number 16398-39-3[2][4]
Molecular Formula C₁₈H₁₉N₃O₄[2]
Molecular Weight 341.367 g/mol [2]

Analytical Methods and Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the estimation of this compound hydrochloride in bulk drug and pharmaceutical tablet formulations. The described method has been validated for specificity, linearity, precision, accuracy, and robustness.[1]

Experimental Protocol

A. Instrumentation & Chromatographic Conditions:

  • HPLC System: An isocratic RP-HPLC system equipped with a UV detector.[1]

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Phosphate buffer : Acetonitrile (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 265 nm.[1]

  • Column Temperature: Ambient.[1]

  • Injection Volume: 20 µL (typical, can be optimized).

B. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 50 mg of this compound reference standard and dissolve it in 50 mL of the mobile phase.[1]

  • Working Standard Solutions: Further dilute the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 10, 15, 20, 25, and 30 µg/mL).[1]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder 20 tablets to determine the average weight.

    • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

    • Add approximately 60 mL of diluent (mobile phase) and sonicate for 30 minutes with intermittent shaking.[1]

    • Make up the volume to 100 mL with the diluent to get a 1 mg/mL solution.[1]

    • Filter the solution through a 0.45 µm syringe filter.[1]

    • Dilute the filtrate with the mobile phase to a final concentration within the calibration range.[1]

C. Data Analysis and Validation:

  • A single, sharp peak for this compound should be observed at a retention time of approximately 6.97 minutes under these conditions.[1]

  • The method's performance characteristics are summarized in the table below.

Summary of RP-HPLC Method Validation Data

Validation ParameterResult
Linearity Range 10-30 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.322 µg/mL[1]
Limit of Quantification (LOQ) 0.988 µg/mL[1]
Accuracy (% Recovery) 98.95 - 99.43%[1]
Precision (% RSD) < 2.0%[1]
Retention Time (Rt) ~6.97 min[1]

Workflow for HPLC Analysis of this compound Tablets

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RefStd Weigh this compound Reference Standard StdStock Prepare Standard Stock Solution (1mg/mL) RefStd->StdStock Tablets Weigh & Powder Tablets SampleStock Prepare Sample Stock Solution (1mg/mL) Tablets->SampleStock WorkingStd Prepare Working Standards (10-30 µg/mL) StdStock->WorkingStd Inject Inject Standards & Samples (20 µL) WorkingStd->Inject Filter Filter Sample (0.45 µm) SampleStock->Filter WorkingSample Prepare Working Sample Solution WorkingSample->Inject Filter->WorkingSample Chromatography Isocratic Elution (C18 Column, 265 nm) Inject->Chromatography CalCurve Generate Calibration Curve Chromatography->CalCurve Quantify Quantify this compound in Sample Chromatography->Quantify CalCurve->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound quantification using RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. While less common than HPLC for routine analysis of TCAs due to potential thermal degradation, it can be employed, especially in forensic toxicology.[6] A reference standard is critical for confirming identity via retention time and mass spectrum matching.

General Protocol Framework

A. Instrumentation & Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).[7]

  • Column: A low-polarity capillary column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Inlet: Split/splitless injector. The use of analyte protectants may improve linearity for active compounds like TCAs.[7]

  • Oven Program: A temperature gradient is typically used (e.g., initial temp 150°C, ramp to 300°C).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Mode: Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

B. Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to isolate this compound from the sample matrix (e.g., plasma, urine).

  • Derivatization: Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of TCAs, although some methods analyze them directly.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[8][9][10] This method is ideal for pharmacokinetic studies of this compound.[11][12]

General Protocol Framework

A. Instrumentation & Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8][13]

  • Column: A reversed-phase C18 or Phenyl column (e.g., 50 mm x 2.1 mm, <3 µm particle size).[14]

  • Mobile Phase: Gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • MS Ionization: ESI in positive ion mode.

  • MS Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard (preferably a stable isotope-labeled version) must be determined.[8]

B. Sample Preparation:

  • Protein Precipitation (PPT): A simple method for plasma or serum samples. An organic solvent like acetonitrile is added to precipitate proteins, and the supernatant is injected after centrifugation.[8]

  • Solid-Phase Extraction (SPE): Provides a cleaner extract than PPT, reducing matrix effects. This is often preferred for achieving the lowest limits of quantification.[13][15]

Mechanism of Action: Signaling Pathway

This compound functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the activity of these neurotransmitters, which are crucial for mood regulation.[2][3]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles Cleft Synaptic Cleft Vesicle->Cleft Release NE Norepinephrine (NE) SER Serotonin (5-HT) Receptor Postsynaptic Receptors Cleft->Receptor SERT Serotonin Transporter (SERT) Cleft->SERT Reuptake NET Norepinephrine Transporter (NET) Cleft->NET Reuptake Signal Signal Propagation Receptor->Signal Binding Nitrox This compound Nitrox->SERT Inhibits Nitrox->NET Inhibits

Caption: this compound inhibits SERT and NET, increasing neurotransmitter levels.

Storage and Handling of Reference Standard

To ensure the integrity and stability of the this compound reference standard, proper storage and handling are critical.

  • Storage Temperature: Store in a well-closed container, protected from light, in a cool, dry place. Room temperature (+15 to +25 °C) is generally acceptable unless otherwise specified by the manufacturer.[16] Avoid exposure to high temperatures or freezing.[16]

  • Humidity: Maintain a low-humidity environment (e.g., <65% relative humidity) to prevent degradation of the material.[16]

  • Handling: Use appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling the reference standard. Prepare solutions in a well-ventilated area or fume hood.

  • Expiry: Do not use the reference standard beyond its expiration date, as its purity and potency may be compromised.[16] The shelf life is typically guaranteed for the unopened, original container.[16]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nitroxazepine Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Nitroxazepine for successful in-vitro assays.

Troubleshooting Guide: Overcoming this compound Precipitation

Encountering precipitation when preparing this compound solutions for in-vitro experiments is a common challenge. This guide provides a systematic approach to diagnose and resolve solubility issues.

dot

Troubleshooting_Nitroxazepine_Precipitation cluster_Initial_Observation Initial Observation cluster_Investigation Investigation & Root Cause Analysis cluster_Solutions Solutions & Optimization cluster_Verification Verification Start Precipitation observed in This compound solution CheckContamination Distinguish from microbial contamination (e.g., check for rapid pH change, motile organisms) Start->CheckContamination CheckStock Was the stock solution clear before dilution? CheckContamination->CheckStock CheckConcentration Is the final concentration too high? CheckStock->CheckConcentration Yes RemakeStock Remake stock solution. Ensure complete dissolution (sonication/warming). CheckStock->RemakeStock No CheckSolvent Was the DMSO stock added too quickly to the aqueous medium? CheckConcentration->CheckSolvent No LowerConcentration Lower the final working concentration. CheckConcentration->LowerConcentration Yes CheckMedia Are there interactions with media components (e.g., high serum, salts)? CheckSolvent->CheckMedia No OptimizeDilution Add stock solution dropwise while vortexing. Pre-warm the medium to 37°C. CheckSolvent->OptimizeDilution Yes CheckTemp Were there significant temperature fluctuations? CheckMedia->CheckTemp No TestSimplerBuffer Test solubility in a simpler buffer (e.g., PBS) to isolate media effects. CheckMedia->TestSimplerBuffer Yes ControlTemp Maintain stable temperatures. Avoid repeated freeze-thaw cycles of stock. CheckTemp->ControlTemp Yes VerifySolubility Perform a kinetic solubility assay to determine the maximum soluble concentration. CheckTemp->VerifySolubility No RemakeStock->VerifySolubility LowerConcentration->VerifySolubility OptimizeDilution->VerifySolubility TestSimplerBuffer->VerifySolubility ControlTemp->VerifySolubility

Caption: A flowchart to troubleshoot this compound precipitation in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

A1: this compound is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1][2]. Its chemical structure and properties are summarized below.

PropertyValue
Molecular Formula C₁₈H₁₉N₃O₄
Molar Mass 341.36 g/mol
IUPAC Name 10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][3][4]oxazepin-11(10H)-one
CAS Number 16398-39-3

dot

Caption: Chemical structure of this compound.

Q2: What is the primary mechanism of action of this compound?

A2: this compound primarily acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at the synaptic cleft by blocking their respective transporters (SERT and NET). This leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling[5].

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Based on available data, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.

SolventConcentrationNotes
DMSO SolubleA stock solution of 10 mM can be prepared. Warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.
Ethanol Limited DataWhile some tricyclic antidepressants show solubility in ethanol, specific quantitative data for this compound is not readily available. It is advisable to perform a small-scale solubility test.
Aqueous Buffers (e.g., PBS) Poorly SolubleDirect dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound.

Q4: I'm observing precipitation when I add my this compound-DMSO stock to the cell culture medium. What should I do?

A4: This is a common issue known as "solvent-shift" precipitation. When a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous medium, it can cause the compound to crash out of solution. To mitigate this:

  • Pre-warm your cell culture medium to 37°C before adding the stock solution.

  • Add the stock solution dropwise to the medium while gently vortexing or swirling. This facilitates rapid dispersion and prevents localized high concentrations of DMSO.

  • Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity and its effects on compound solubility.

Q5: Could components in my cell culture medium be causing the precipitation?

A5: Yes, certain components in complex media, such as high concentrations of salts (e.g., calcium and phosphate) or proteins in serum, can interact with your compound and reduce its solubility. If you suspect this is the case, you can test the solubility of this compound in a simpler buffered solution like Phosphate-Buffered Saline (PBS) to see if the issue persists.

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molar Mass: 341.36 g/mol )

    • Anhydrous, cell culture grade DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.41 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently. An ultrasonic bath can also be used for short bursts to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Kinetic Solubility Assessment in Cell Culture Medium

  • Objective: To determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cell culture medium of interest

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance or light scattering

  • Procedure:

    • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

    • In a 96-well plate, add your cell culture medium.

    • Add a small, consistent volume of the serially diluted this compound-DMSO solutions to the wells, ensuring the final DMSO concentration is constant across all wells (e.g., 0.5%). Include a vehicle control (medium with 0.5% DMSO only).

    • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 1-2 hours).

    • Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).

    • The highest concentration that does not show a significant increase in absorbance/scattering compared to the vehicle control is considered the kinetic solubility limit.

Signaling Pathways

This compound, as a serotonin-norepinephrine reuptake inhibitor, enhances the signaling of these neurotransmitters. This leads to the activation of several downstream intracellular pathways that are implicated in neuronal plasticity and therapeutic response.

dot

SNRI_Signaling_Pathway cluster_Extracellular Synaptic Cleft cluster_Intracellular Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin Serotonin (5-HT) GPCR 5-HT & Adrenergic Receptors (GPCRs) Serotonin->GPCR Norepinephrine Norepinephrine (NE) Norepinephrine->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF_Expression BDNF Gene Expression CREB->BDNF_Expression Promotes BDNF BDNF BDNF_Expression->BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK mTOR mTOR Pathway PI3K_Akt->mTOR MAPK_ERK->mTOR Synaptic_Plasticity Synaptic Plasticity & Neurogenesis mTOR->Synaptic_Plasticity

References

Improving the stability of Nitroxazepine in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nitroxazepine Stock Solutions

Disclaimer: This guide provides best practices and troubleshooting advice based on general chemical principles for tricyclic compounds. Detailed, peer-reviewed stability data for this compound in common laboratory solvents is not extensively available. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and similar heterocyclic compounds for in vitro research.[1] It offers excellent solvating power for a wide range of organic molecules.[2] For applications where DMSO is not suitable, ethanol can be an alternative, although the achievable concentration may be lower.[3] For in vivo studies, co-solvent systems (e.g., DMSO with PEG400, Tween 80, or saline) are often necessary to maintain solubility upon dilution into aqueous physiological environments.[4]

Q2: How should I store this compound stock solutions to ensure maximum stability?

A2: Proper storage is critical to maintaining the integrity of your this compound stock solution.[5] General best practices include:

  • Temperature: Store stock solutions at -20°C or, for long-term storage (months to years), at -80°C.[4]

  • Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Light can accelerate the degradation of photosensitive compounds.[5]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[6]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.

Q3: I see precipitates in my DMSO stock solution after thawing it. What should I do?

A3: Precipitation upon thawing can occur if the compound's concentration exceeds its solubility at a lower temperature or if the solvent has absorbed atmospheric moisture, reducing its solvating power.[7]

  • Warm the Solution: Gently warm the vial in a 37°C water bath for 5-10 minutes.[6]

  • Vortex/Sonicate: Vortex the solution thoroughly to aid redissolution.[6] If warming is insufficient, brief sonication may help.

  • Centrifuge: If a precipitate remains, it indicates potential degradation or insolubility. Centrifuge the vial to pellet the precipitate and carefully use the supernatant, but be aware that the actual concentration will be lower than intended.

  • Re-evaluation: If precipitation is a recurring issue, consider preparing a new stock at a slightly lower concentration.[7]

Q4: My this compound solution has developed a yellow tint. Is it still usable?

A4: A color change often indicates chemical degradation. This compound contains a nitro group, and degradation products of nitroaromatic compounds can be colored. While a slight tint may not significantly impact all experiments, it signifies a change in the chemical composition of the solution. For sensitive quantitative assays, it is strongly recommended to discard the colored solution and prepare a fresh stock.[8] The appearance of degradation products could alter the compound's activity or introduce confounding variables.

Q5: What are the likely degradation pathways for this compound in solution?

A5: While specific degradation pathways for this compound are not well-documented in research literature, compounds with similar structures (benzodiazepines with nitro groups) can be susceptible to:

  • Hydrolysis: The dibenzoxazepine ring system can be susceptible to hydrolysis, especially under acidic or basic conditions. Studies on similar compounds like Nitrazepam show degradation in both artificial gastric juice (acidic) and under basic conditions.[9][10]

  • Reduction of the Nitro Group: The nitroaromatic group can be chemically or photochemically reduced, which would significantly alter the molecule's properties.

  • Oxidation: The tertiary amine in the side chain can be susceptible to N-oxidation. Pharmacokinetic studies have identified N-oxide metabolites of this compound.[11][12]

Troubleshooting Guide

This section addresses common problems encountered with this compound stock solutions.

Table 1: Troubleshooting Common Issues with this compound Stock Solutions

Observed Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon dilution into aqueous buffer/media. Low aqueous solubility; rapid change in solvent polarity (solvent crash-out).[6]Pre-warm the aqueous medium to 37°C. Add the DMSO stock drop-wise while vortexing the medium to ensure rapid dispersal.[6] Consider performing a serial dilution.
Solution becomes cloudy over time during incubation. Compound instability at the pH or temperature of the medium; interaction with media components (e.g., serum proteins).[6]Test compound stability in a simpler buffer (e.g., PBS) to isolate the cause. Reduce the final concentration. Use a buffered medium (e.g., with HEPES) to maintain stable pH.
Inconsistent experimental results using the same stock solution. Degradation due to improper storage (light/air exposure, freeze-thaw cycles); inaccurate initial weighing; solvent evaporation leading to increased concentration.Prepare fresh, single-use aliquots from a new powder stock.[6] Always use a calibrated analytical balance and ensure the vial is tightly sealed. Re-qualify the stock concentration via HPLC-UV.
Low potency or loss of activity. Significant chemical degradation.Discard the stock solution. Prepare a fresh stock from a reputable source. Review and improve storage and handling procedures.[8]

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_precipitate Precipitation Issues cluster_other Other Issues start Issue Observed with This compound Solution (e.g., Precipitate, Color Change, Inconsistent Results) precipitate Precipitate Observed? start->precipitate when When does it occur? precipitate->when Yes color Color Change or Inconsistent Results? precipitate->color No thaw Upon Thawing Stock when->thaw dilution Upon Dilution into Aqueous Media when->dilution action_thaw Action: 1. Warm to 37°C 2. Vortex/Sonicate 3. If persists, remake at lower conc. thaw->action_thaw action_dilution Action: 1. Pre-warm media 2. Add stock drop-wise 3. Perform serial dilution dilution->action_dilution end Problem Resolved / New Stock Prepared action_thaw->end action_dilution->end degradation Suspect Degradation color->degradation Yes action_degradation Action: 1. Discard old stock 2. Prepare fresh aliquots 3. Review storage (light, temp) 4. Qualify via HPLC (optional) degradation->action_degradation action_degradation->end

Caption: Logical workflow for troubleshooting common issues with this compound stock solutions.

Experimental Protocols

Protocol: Stability Assessment of this compound in a Stock Solution

This protocol describes a method to determine the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography with UV detection (HPLC-UV). An RP-HPLC method for this compound has been previously described and can be adapted.[13]

Materials:

  • This compound hydrochloride powder

  • HPLC-grade DMSO (or other solvent of choice)

  • HPLC-grade acetonitrile and water

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with a C18 column and UV detector (detection at 265 nm)[13]

Methodology:

  • Preparation of Mobile Phase (Example):

    • Prepare a 10 mM potassium dihydrogen phosphate buffer.

    • Adjust the pH to 3.5 using orthophosphoric acid.

    • Mix the buffer with acetonitrile in a 70:30 (v/v) ratio.[13]

    • Filter and degas the mobile phase before use.

  • Preparation of Stock Solution (Time 0):

    • Accurately weigh ~10 mg of this compound powder and dissolve it in the chosen solvent (e.g., DMSO) in a 10 mL volumetric flask to create a 1 mg/mL primary stock.

    • From this primary stock, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 20 µg/mL) by diluting with the mobile phase.[13]

    • Immediately inject this "Time 0" sample into the HPLC system in triplicate to determine the initial peak area. This represents 100% integrity.

  • Storage and Sampling:

    • Aliquot the remaining primary stock solution into multiple amber vials.

    • Store the aliquots under the desired test conditions (e.g., -20°C protected from light, 4°C protected from light, Room Temperature exposed to light).

    • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.

  • Sample Analysis:

    • Allow the aliquot to come to room temperature.

    • Prepare a working solution from the stored aliquot exactly as in Step 2.

    • Inject the sample in triplicate into the HPLC system.

    • Record the peak area for the parent this compound peak. Note the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the average peak area for each time point and condition.

    • Determine the percentage of this compound remaining relative to the Time 0 sample:

      • % Remaining = (Avg. Peak Area at Time X / Avg. Peak Area at Time 0) * 100

    • Summarize the data in a table. The solution is generally considered stable if the % remaining is >90-95%.

Stability Study Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_timepoint Time Point Sampling cluster_data Data Interpretation prep_stock Prepare 1 mg/mL Primary Stock in DMSO prep_work Prepare 20 µg/mL Working Solution prep_stock->prep_work time_zero Analyze 'Time 0' Sample (Establish 100% Baseline) prep_work->time_zero aliquot Aliquot Primary Stock into Amber Vials time_zero->aliquot storage Store Aliquots aliquot->storage cond1 -20°C, Dark storage->cond1 cond2 4°C, Dark storage->cond2 cond3 RT, Light storage->cond3 sampling At Each Time Point (24h, 1wk, 1mo, etc.) retrieve Retrieve 1 Aliquot from each condition sampling->retrieve analyze Prepare Working Solution & Analyze via HPLC retrieve->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate report Generate Stability Report calculate->report

Caption: Experimental workflow for assessing the stability of this compound in a stock solution.

Example Data Presentation

Table 2: Hypothetical Stability of 1 mg/mL this compound in DMSO

Time Point Storage Condition Mean % this compound Remaining (±SD) Observations
Time 0 N/A100%Single sharp peak.
1 Week -20°C, Dark99.5 ± 0.4%No change.
4°C, Dark98.1 ± 0.6%No significant change.
Room Temp, Light85.2 ± 1.1%Solution slightly yellow. Small degradation peak observed.
1 Month -20°C, Dark99.1 ± 0.5%No change.
4°C, Dark94.3 ± 0.9%Minor degradation peak observed.
Room Temp, Light62.7 ± 2.3%Solution yellow. Significant degradation peak.

References

Technical Support Center: Overcoming Low Yield in Nitroxazepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the final step of Nitroxazepine synthesis, specifically focusing on overcoming low yield.

Troubleshooting Guide: Low Yield in the Final N-Alkylation Step

The final step in the synthesis of this compound involves the N-alkylation of 2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one with a (3-dimethylamino)propyl halide. Low yields in this step can be attributed to several factors, from incomplete reactions to the formation of side products. This guide will walk you through potential issues and their solutions.

Problem 1: Incomplete or Slow Reaction

Symptom: TLC or HPLC analysis shows a significant amount of unreacted 2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one even after extended reaction times.

Potential Cause Troubleshooting Action Rationale
Insufficiently strong base Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).The lactam proton of the dibenzoxazepinone core requires a sufficiently strong base for complete deprotonation to form the nucleophilic amide anion.
Poor solvent choice Switch to a polar aprotic solvent like DMF, DMSO, or NMP.These solvents are effective at dissolving the reactants and stabilizing the charged intermediate, thereby accelerating the reaction rate.
Low reaction temperature Gradually increase the reaction temperature.N-alkylation reactions often require heating to proceed at a reasonable rate. Optimization of the temperature is crucial for balancing reaction speed and minimizing side reactions.
Degraded alkylating agent Use a fresh or purified supply of 3-(dimethylamino)propyl chloride.The alkylating agent can degrade over time, leading to lower reactivity.
Problem 2: Formation of Side Products

Symptom: TLC or HPLC analysis reveals the presence of significant impurities alongside the desired product.

Potential Cause Troubleshooting Action Rationale
O-alkylation Use a less polar solvent or a counter-ion that favors N-alkylation (e.g., sodium vs. silver salts).The amide anion is an ambident nucleophile and can undergo alkylation at either the nitrogen or the oxygen atom. Reaction conditions can be tuned to favor N-alkylation.
Elimination of the alkylating agent Use a less hindered base and maintain a moderate reaction temperature.Strong, bulky bases can promote the elimination of HCl from 3-(dimethylamino)propyl chloride, leading to the formation of an unreactive alkene.
Quaternization of the product Use a stoichiometric amount of the alkylating agent.Excess alkylating agent can react with the tertiary amine of the this compound product to form a quaternary ammonium salt, which can complicate purification.
Degradation of the starting material or product Ensure an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.The nitro group and the tricyclic core can be sensitive to oxidative degradation, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended base and solvent for the N-alkylation of 2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one?

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the common purification methods for this compound?

After the reaction is complete, the crude product is typically worked up by quenching the reaction with water and extracting the product into an organic solvent. Purification can be achieved through:

  • Column chromatography: Using silica gel and an appropriate eluent system is a common method for separating the desired product from impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

Q4: I am observing a persistent impurity that is difficult to separate. What could it be?

A common and often difficult-to-separate impurity is the O-alkylated isomer. Its polarity can be very similar to the N-alkylated product. Careful optimization of the chromatographic conditions or derivatization might be necessary for separation. Another possibility is the presence of unreacted starting material or a quaternary ammonium salt byproduct.

Experimental Protocols

While a specific protocol for this compound is not publicly detailed, the following general procedure for N-alkylation of a lactam can be adapted and optimized.

General Protocol for N-Alkylation of 2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one (1 equivalent).

  • Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for complete deprotonation.

  • Alkylation: Add 3-(dimethylamino)propyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a predetermined temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a systematic approach to troubleshooting low yield in the final N-alkylation step.

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Stronger Base - Different Solvent - Higher Temperature - Fresh Reagents incomplete_reaction->troubleshoot_incomplete Yes troubleshoot_side_products Troubleshoot Side Products: - Adjust Stoichiometry - Modify Reaction Conditions - Inert Atmosphere side_products->troubleshoot_side_products Yes purification Review Purification Strategy side_products->purification No optimize Optimize Reaction Conditions troubleshoot_incomplete->optimize troubleshoot_side_products->optimize end Improved Yield optimize->end purification->end

Caption: A logical workflow for diagnosing and addressing low yield in the final step of this compound synthesis.

Signaling Pathway of N-Alkylation

This diagram illustrates the general chemical transformation in the final step of this compound synthesis.

N_Alkylation_Pathway SM 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one Anion Amide Anion (Nucleophile) SM->Anion + Base Base Base (e.g., NaH) Byproduct Salt Byproduct (e.g., NaCl) Product This compound Anion->Product + Alkyl Halide Alkyl_Halide 3-(dimethylamino)propyl chloride (Electrophile) Alkyl_Halide->Product

Caption: General reaction pathway for the N-alkylation step in this compound synthesis.

References

Adjusting pH for optimal Nitroxazepine activity in buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitroxazepine. The following information is intended to assist in optimizing experimental conditions, with a focus on adjusting pH for optimal activity in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, sold under the brand name Sintamil, is a tricyclic antidepressant (TCA).[1][2] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it blocks the reabsorption of the neurotransmitters serotonin and norepinephrine in the brain. This action increases the levels of these neurotransmitters in the synaptic cleft, which is understood to be a key factor in its antidepressant effects.[3]

Q2: What is the general chemical nature of this compound and how does it affect its solubility?

A2: this compound, like other tricyclic antidepressants, is a weak base. Its chemical structure contains a tertiary amine group which can be protonated. Consequently, its solubility in aqueous solutions is highly dependent on pH. Generally, TCAs exhibit greater solubility in acidic conditions where the amine group is protonated, forming a more water-soluble salt.

Q3: What is the pKa of this compound and why is it important?

Q4: Which buffer solutions are commonly used for experiments with tricyclic antidepressants like this compound?

A4: The choice of buffer will depend on the desired pH for the experiment. Based on studies with other TCAs, common buffer systems include:

  • Phosphate-buffered saline (PBS) for experiments conducted around physiological pH (typically pH 7.2-7.4). The solubility of similar compounds like amitriptyline and imipramine in PBS at pH 7.2 is approximately 0.5 mg/ml.[5][6]

  • Acetate buffers for experiments requiring acidic conditions (pH 3.6-5.6).

  • Tris buffers are also utilized, for example, in binding experiments for TCAs, often adjusted to a pH of 7.4.

It is crucial to ensure that the chosen buffer does not interact with this compound or interfere with the experimental assay.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in buffer solution. The pH of the buffer is too high (alkaline), leading to the formation of the less soluble free base form.1. Lower the pH of the buffer solution. For TCAs, a slightly acidic pH (e.g., 4-6) generally ensures complete dissolution. 2. Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the experiment. 3. Gently warm the solution or use an ultrasonic bath to aid dissolution, as recommended for some TCAs.[7]
Low or inconsistent biological activity. The pH of the experimental medium is not optimal for this compound's interaction with its target (serotonin and norepinephrine transporters). The ionization state of the molecule can affect its binding affinity.1. Perform a pH-activity profile experiment. Test the activity of this compound across a range of pH values (e.g., 6.0 to 8.0) to determine the optimal pH for your specific assay. 2. Ensure the pH of your buffer is stable throughout the experiment. 3. Consider that the uncharged form of a drug may be more effective at crossing cell membranes to reach intracellular targets. The optimal pH will be a balance between solubility and the form of the molecule required for activity.
Difficulty in achieving desired concentration. The aqueous solubility of this compound at the desired pH is limited.1. Refer to the pKa of similar TCAs (see table below) to estimate the pH range for optimal solubility. 2. Use a co-solvent system if permissible for your experimental setup. 3. If using the hydrochloride salt of this compound, it should exhibit better water solubility than the free base.[4][8]

Data Presentation

Table 1: Physicochemical Properties of Structurally Similar Tricyclic Antidepressants

Compound pKa Water Solubility Notes
Amitriptyline9.4[2][4]The hydrochloride salt is freely soluble in water, especially in acidic environments.[4] The free base is practically insoluble in water.[4] Solubility in PBS (pH 7.2) is ~0.5 mg/ml.[6]Water solubility is pH-dependent.
Imipramine~9.5The hydrochloride salt is freely soluble in water.[7] Solutions are stable at pH 4-5.[9] Solubility in PBS (pH 7.2) is ~0.5 mg/ml.[5]Solubility in distilled water is 0.75 mg/ml and in phosphate buffer (pH 6.8) is 0.5 mg/ml.[10]
Nortriptyline9.7Similar to other TCAs, the hydrochloride salt is more water-soluble.A metabolite of amitriptyline.
Clomipramine-The hydrochloride salt is soluble in water.Structurally similar to imipramine.

Note: This data is for compounds structurally related to this compound and should be used as a general guide. The exact properties of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

  • Materials:

    • This compound hydrochloride powder

    • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Sterile, high-purity water

    • Vortex mixer

    • Calibrated analytical balance

    • Appropriate volumetric flasks and pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in a small volume of DMSO or ethanol. For example, to prepare a 10 mM stock solution, dissolve 3.41 mg of this compound (molar mass 341.36 g/mol ) in 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Determining the Optimal pH for this compound Activity

  • Objective: To identify the pH at which this compound exhibits the highest activity in a specific biological assay (e.g., a cell-based serotonin reuptake assay).

  • Materials:

    • This compound stock solution

    • A series of buffers with different pH values (e.g., Phosphate buffers at pH 6.0, 6.5, 7.0, 7.5, and 8.0)

    • The specific components for your biological assay (cells, substrates, etc.)

    • A plate reader or other instrument for measuring the assay endpoint.

  • Procedure:

    • Prepare a series of assay buffers, each at a different pH value within the desired range.

    • In a multi-well plate, set up your assay according to your standard protocol.

    • For each pH condition, include a vehicle control (buffer with the same final concentration of the solvent used for the this compound stock) and a positive control.

    • Add a fixed concentration of this compound (diluted from the stock solution) to the wells for each pH condition.

    • Incubate the plate for the required time and at the appropriate temperature for your assay.

    • Measure the assay endpoint (e.g., fluorescence, radioactivity) for each well.

    • Calculate the activity of this compound at each pH relative to the controls.

    • Plot the activity of this compound as a function of pH to determine the optimal pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution add_nitrox Add this compound to Assay stock->add_nitrox buffers Prepare Buffers at Various pH setup Set Up Biological Assay buffers->setup setup->add_nitrox incubate Incubate add_nitrox->incubate measure Measure Endpoint incubate->measure analyze Analyze Data measure->analyze optimal_ph Determine Optimal pH analyze->optimal_ph

Caption: Workflow for determining the optimal pH for this compound activity.

troubleshooting_logic start Problem Encountered precipitation Precipitation in Solution? start->precipitation low_activity Low/Inconsistent Activity? precipitation->low_activity No adjust_ph Lower Buffer pH precipitation->adjust_ph Yes ph_profile Perform pH-Activity Profile low_activity->ph_profile Yes check_stability Check Buffer Stability use_stock Use Organic Stock Solution adjust_ph->use_stock ph_profile->check_stability

Caption: Troubleshooting logic for common issues with this compound experiments.

signaling_pathway cluster_synapse Synaptic Cleft SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin Serotonin Serotonin->SERT Reuptake Postsynaptic Postsynaptic Neuron Serotonin->Postsynaptic Signal Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic Signal This compound This compound This compound->SERT Inhibits This compound->NET Inhibits Presynaptic Presynaptic Neuron Presynaptic->Serotonin Presynaptic->Norepinephrine

Caption: Simplified signaling pathway showing this compound's mechanism of action.

References

How to prevent Nitroxazepine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Nitroxazepine during sample preparation. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a tricyclic antidepressant (TCA) used in the treatment of depression.[1] Like other TCAs, its molecular structure, which includes a tertiary amine and a dibenzoxazepine core, is susceptible to degradation under common laboratory conditions. Factors such as pH, light, temperature, and the presence of oxidizing agents can lead to chemical modifications of the molecule, compromising the integrity of the sample and leading to inaccurate analytical results.

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure and studies on similar tricyclic antidepressants, the primary degradation pathways for this compound are:

  • Oxidation: The tertiary amine group in the side chain and the nitrogen atom within the central ring are susceptible to oxidation, which can form N-oxides. This process can be accelerated by the presence of metal ions or oxidizing agents.

  • Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the cleavage of the side chain or modification of the tricyclic ring system.

  • Hydrolysis: The amide bond within the dibenzoxazepine ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the central ring.

Q3: What are the visible signs of this compound degradation in a sample?

While often degradation can only be confirmed by analytical techniques, visual cues may include a color change in the sample solution, often to a yellowish or brownish hue, or the formation of precipitates. Any unexpected change in the physical appearance of the sample should be a signal to re-evaluate the preparation and storage procedures.

Q4: How does the choice of blood collection tube affect the stability of this compound in plasma samples?

The type of blood collection tube can significantly impact the stability of tricyclic antidepressants. Studies have shown that some rubber stoppers in Vacutainer tubes can cause a decrease in the concentration of TCAs in plasma. It is recommended to use glass tubes with Parafilm seals or specific types of collection tubes that have been validated for TCA analysis. Tubes containing serum separator gels may also be unsuitable as they can absorb the drug, leading to lower measured concentrations.

Q5: What is the recommended anticoagulant for collecting blood samples for this compound analysis?

For plasma preparation, EDTA is a commonly used and recommended anticoagulant.[2] While heparin can also be used, some sources suggest it may be less ideal as it can be more likely to cause hemolysis.[2] It is crucial to gently invert the tube several times after blood collection to ensure proper mixing with the anticoagulant.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound Adsorption to surfaces: this compound may adsorb to certain plastics or glass surfaces.Use silanized glassware or polypropylene tubes. Pre-rinse pipette tips with the sample solution.
Improper storage: Storage at room temperature for extended periods or exposure to light can cause degradation.Store samples at 2-8°C for short-term storage (up to 48 hours) and below -20°C for long-term storage.[5] Always protect samples from light by using amber vials or wrapping tubes in aluminum foil.
Inappropriate blood collection tube: The stopper or gel in some tubes can interfere with the sample.Use glass tubes or validated plastic tubes without serum separators.
Appearance of unknown peaks in chromatogram Degradation products: New peaks may correspond to oxidation, photodegradation, or hydrolysis products.Review the sample handling procedure. Ensure protection from light, use of fresh solvents, and appropriate pH. Consider performing forced degradation studies to identify potential degradation products.
Contamination: Contamination from solvents, glassware, or other sources.Use high-purity solvents and thoroughly clean all glassware. Run a blank sample to identify sources of contamination.
Sample discoloration (e.g., yellowing) Oxidation: Oxidation of the this compound molecule can lead to colored byproducts.Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing the container. Consider adding an antioxidant if compatible with the analytical method.
Inconsistent results between replicates Non-homogenous sample: Inadequate mixing of the sample before aliquoting.Thoroughly vortex the sample before taking an aliquot.
Inconsistent timing in sample processing: Variations in the time between sample collection and processing.Standardize the sample processing workflow to ensure all samples are handled consistently.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Blood Collection:

    • Collect whole blood into a lavender-top tube containing EDTA.[3]

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.[4]

    • Label the tube clearly with the sample identification, date, and time of collection.

  • Plasma Separation:

    • Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at room temperature to separate the plasma from the blood cells.[6]

    • Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding the buffy coat and red blood cells.

    • Transfer the plasma to a clean, labeled polypropylene or amber glass vial.

  • Storage:

    • For short-term storage (up to 48 hours), store the plasma at 2-8°C.

    • For long-term storage, freeze the plasma at -20°C or lower.[5] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, in a volumetric flask.

    • Ensure the standard is fully dissolved, using sonication if necessary.

    • Store the stock solution in an amber glass vial at 2-8°C.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent to the desired concentration.

    • Prepare working solutions fresh daily if possible. If stored, keep them at 2-8°C and protected from light.

Data Presentation

Table 1: General Stability of Tricyclic Antidepressants in Plasma/Serum under Different Storage Conditions

Storage ConditionDurationStability
Room Temperature (15-25°C)Up to 24-72 hoursGenerally stable in appropriate collection tubes.
Refrigerated (2-8°C)Up to 4 weeksConsidered stable for short-term storage.
Frozen (-20°C)Long-termStable; avoid repeated freeze-thaw cycles.

Note: This table provides a general overview for tricyclic antidepressants. Specific stability data for this compound may vary.

Visualizations

Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing agents, metal ions, air Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Hydrolysis Hydrolysis This compound->Hydrolysis Strong Acid/Base N_Oxide N-Oxide Products Oxidation->N_Oxide Side_Chain_Cleavage Side-Chain Cleavage Photodegradation->Side_Chain_Cleavage Ring_Hydroxylation Ring Hydroxylation Photodegradation->Ring_Hydroxylation Ring_Opening Ring-Opened Products Hydrolysis->Ring_Opening

Caption: Potential degradation pathways for this compound.

Recommended Workflow for this compound Sample Preparation cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Analysis Collect_Blood 1. Collect blood in EDTA tube Mix 2. Gently invert 8-10 times Collect_Blood->Mix Centrifuge 3. Centrifuge at 1000-2000 x g for 10 min Mix->Centrifuge Separate_Plasma 4. Separate plasma into amber vial Centrifuge->Separate_Plasma Store_Short 5a. Store at 2-8°C (<48h) Separate_Plasma->Store_Short Store_Long 5b. Store at -20°C (long-term) Separate_Plasma->Store_Long Analyze 6. Analyze promptly Store_Short->Analyze Store_Long->Analyze

Caption: Recommended workflow for this compound sample preparation.

References

Addressing variability in Nitroxazepine-induced cytotoxicity results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nitroxazepine Cytotoxicity Assays

A Note on Data Availability: Direct and extensive public data on the standalone cytotoxic effects of this compound on various cell lines is limited. Much of the available information focuses on its primary function as a tricyclic antidepressant. This guide provides troubleshooting strategies based on best practices for in vitro cytotoxicity assays and knowledge of related chemical classes, such as tricyclic antidepressants and nitroaromatic compounds, to help researchers address variability in their results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the common causes?

A1: Variability in IC50 values is a frequent issue in cytotoxicity studies and can stem from several factors:

  • Cell-Based Variability:

    • Cell Line Authenticity and Integrity: Ensure your cell line is authentic, free from contamination (especially mycoplasma), and has a consistent passage number. Genetic drift can occur at high passage numbers, altering drug sensitivity.

    • Cell Seeding Density: Inconsistent cell numbers seeded per well is a major source of variability. Ensure a homogenous cell suspension and use calibrated pipettes.

    • Cell Health and Growth Phase: Always use cells that are in the logarithmic growth phase and exhibit healthy morphology. Cells that are confluent or stressed may respond differently to the compound.

  • Compound-Related Variability:

    • Compound Stability and Storage: this compound, like many small molecules, can be sensitive to light and temperature. Ensure it is stored correctly and prepare fresh dilutions for each experiment from a validated stock solution.

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control with the highest concentration of solvent used in your experiment.

  • Assay-Specific Variability:

    • Incubation Times: The duration of cell exposure to this compound and the incubation time with the assay reagent (e.g., MTT, XTT) must be kept consistent across all experiments.[1]

    • Reagent Preparation and Handling: Ensure all assay reagents are prepared fresh and handled according to the manufacturer's instructions.

Q2: Our negative control (vehicle-treated) wells show high background signal in our cytotoxicity assay. What could be the reason?

A2: High background in negative controls can be due to:

  • Contamination: Bacterial or yeast contamination in the cell culture medium can lead to high metabolic activity, resulting in a false positive signal in assays like MTT.[2]

  • Medium Components: Certain components in the cell culture medium can interact with the assay reagents. For instance, high concentrations of reducing agents can reduce tetrazolium salts in MTT or XTT assays.

  • Pipetting Errors: Inaccurate pipetting can lead to a higher number of cells in the control wells than intended.

Q3: We are seeing unexpected morphological changes in our cells treated with this compound that don't correlate with our viability assay results. Why might this be?

A3: This discrepancy can occur for several reasons:

  • Mechanism of Action: this compound might be inducing cellular changes that are not immediately cytotoxic but affect cell morphology, such as cell cycle arrest or senescence.

  • Assay Limitations: The cytotoxicity assay you are using might not be sensitive to the specific mode of cell death induced by this compound. For example, an assay that measures membrane integrity (like LDH) might not detect apoptosis until later stages.

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium, and these precipitates can be mistaken for morphological changes or interfere with the assay readings.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound
Question Possible Cause Troubleshooting Steps
Are your cell seeding densities consistent? Uneven cell distribution in the 96-well plate.1. Ensure the cell suspension is thoroughly mixed before and during seeding. 2. Use a multichannel pipette for seeding to minimize well-to-well variability. 3. Visually inspect the plate under a microscope after seeding to confirm even cell distribution.
Is the this compound stock solution stable? Degradation of the compound over time.1. Prepare fresh stock solutions of this compound regularly. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. Store the stock solution protected from light and at the recommended temperature.
Is the incubation time with the assay reagent optimized? Incomplete or excessive reaction with the assay reagent.1. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay. 2. Ensure that the incubation time is kept constant for all plates within and between experiments.
Issue 2: High Variability Between Replicate Wells
Question Possible Cause Troubleshooting Steps
Are you experiencing an "edge effect" in your 96-well plates? Evaporation from the outer wells of the plate.1. Avoid using the outer wells of the 96-well plate for experimental samples. 2. Fill the outer wells with sterile PBS or water to maintain humidity. 3. Ensure the incubator has adequate humidity.
Is your pipetting technique consistent? Inaccurate liquid handling.1. Use calibrated pipettes and ensure they are functioning correctly. 2. Use fresh pipette tips for each replicate. 3. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.
Are the cells detaching from the plate? Adherent cells are lifting off during media changes or reagent addition.1. Be gentle when aspirating and dispensing liquids to avoid dislodging cells. 2. Consider using pre-coated plates to improve cell adherence.

Data Presentation: this compound in Cytotoxicity Studies

As previously noted, specific standalone cytotoxicity data for this compound is scarce in publicly available literature. The following table summarizes the information from a study where this compound (Sintamil) was used to augment the cytotoxicity of another drug.

Compound Cell Line Concentration Used Assay Observed Effect Reference
This compound (Sintamil)Human Chronic Myeloid Leukemia (CML) cells10 µg/mL[3H-methyl]thymidine incorporationPotentiated the cytotoxic activity of hydroxyurea. Standalone cytotoxicity was not reported.[3]

Experimental Protocols

General Protocol for Assessing this compound Cytotoxicity using MTT Assay
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding drug_treatment 4. Treat Cells cell_seeding->drug_treatment drug_prep 3. Prepare this compound Dilutions drug_prep->drug_treatment reagent_add 5. Add Assay Reagent (e.g., MTT, LDH) drug_treatment->reagent_add incubation 6. Incubate reagent_add->incubation readout 7. Measure Signal (e.g., Absorbance) incubation->readout data_processing 8. Calculate % Viability readout->data_processing dose_response 9. Generate Dose-Response Curve data_processing->dose_response ic50 10. Determine IC50 dose_response->ic50

Caption: A generalized experimental workflow for determining the cytotoxicity of a test compound.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase This compound This compound (or related TCA) bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family mito_permeability Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_permeability cytochrome_c Cytochrome c Release mito_permeability->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

References

Technical Support Center: Optimizing Nitroxazepine Incubation in Neuronal Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Nitroxazepine in neuronal cell assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Q1: I am observing significant cytotoxicity or a decrease in cell viability after treating my neuronal cells with this compound. What could be the cause and how can I resolve it?

A1: High concentrations of this compound or prolonged exposure can lead to cytotoxicity in neuronal cells.[1] It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and assay.

Recommended Actions:

  • Perform a Dose-Response Cytotoxicity Assay: Before functional assays, conduct a cytotoxicity test (e.g., MTT, LDH, or Calcein-AM/Ethidium Homodimer-1 staining) with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) at various time points (e.g., 24, 48, 72 hours). This will help you identify the IC50 and the maximum non-toxic concentration.

  • Reduce Incubation Time: If cytotoxicity is observed even at lower concentrations, consider reducing the incubation time. Some assays may yield significant results with shorter exposure periods.

  • Check Media Stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment, as degradation products could be toxic.[2][3] Consider performing a stability test of the compound in your media.[2]

  • Control for Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is minimal (typically <0.1%) and that you have a vehicle-only control group to assess solvent-induced toxicity.

Q2: I am not observing any significant effect of this compound in my functional neuronal assay. What are the possible reasons for this lack of response?

A2: The absence of an effect could be due to several factors, including suboptimal incubation time, insufficient concentration, or issues with the experimental setup.

Recommended Actions:

  • Optimize Incubation Time: The therapeutic effects of tricyclic antidepressants like this compound can take time to manifest as they involve adaptive changes in neurotransmitter systems.[4] While acute effects on neurotransmitter reuptake may be rapid, downstream signaling and morphological changes may require longer incubation periods. A time-course experiment is highly recommended (see Experimental Protocols).

  • Increase Concentration: If you have established a non-toxic concentration range, consider testing concentrations at the higher end of this range.

  • Verify Drug Activity: Ensure the this compound stock solution is correctly prepared and has not degraded. Store it according to the manufacturer's instructions.

  • Assess Downstream Readouts: this compound inhibits serotonin and norepinephrine reuptake.[4][5] The downstream effects can include activation of signaling pathways like PI3K-Akt and MAPK/ERK, leading to changes in gene expression and neuroplasticity.[6][7] Your assay should be designed to measure a relevant downstream effect.

  • Check Cell Health: Ensure your neuronal cells are healthy and in the exponential growth phase before treatment.[8] Poor cell health can lead to a lack of response.

Q3: My experimental results with this compound show high variability between replicates and experiments. How can I improve the consistency of my assays?

A3: High variability can stem from inconsistencies in cell culture, treatment application, and assay procedures.

Recommended Actions:

  • Standardize Cell Seeding: Ensure a consistent cell number is seeded in each well. Uneven cell plating can lead to significant variability.[9]

  • Automate Liquid Handling: If possible, use automated pipetting to minimize variations in reagent and drug addition.[8]

  • Control for Edge Effects: "Edge effects" in multi-well plates can cause cells in the outer wells to behave differently. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.[9]

  • Synchronize Cell Cultures: For some experiments, synchronizing the cell cycle of your neuronal cultures before treatment can reduce variability.

  • Ensure Homogeneous Drug Distribution: After adding this compound to the wells, gently mix the plate to ensure a uniform concentration.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a tricyclic antidepressant (TCA). Its primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters in the presynaptic neuron.[4][5] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[4] It also has an affinity for other receptors, such as histamine H1 and muscarinic acetylcholine receptors, which can contribute to its side effects.[4][5]

What are the expected downstream signaling pathways affected by this compound?

By modulating serotonin and norepinephrine levels, this compound can influence intracellular signaling cascades that are crucial for neuronal survival, growth, and plasticity. These pathways include:

  • PI3K-Akt Pathway: Involved in cell survival and proliferation.

  • Ras-MAPK/ERK Pathway: Plays a role in cell growth, differentiation, and synaptic plasticity.[6]

  • mTOR Pathway: A key regulator of protein synthesis and cell growth, which can be activated downstream of Akt and ERK signaling.[6][10]

How stable is this compound in cell culture medium?

The stability of any compound in cell culture medium can be influenced by factors such as temperature, pH, light exposure, and interactions with media components.[11][12][13] It is recommended to prepare fresh this compound dilutions for each experiment. If long-term incubation is required, the stability of this compound in your specific culture medium should be empirically determined.[2]

What are appropriate positive and negative controls for experiments with this compound?

  • Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration) is essential.

  • Positive Controls:

    • For reuptake inhibition assays, other known serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine or duloxetine can be used.

    • For assays measuring downstream effects like neurite outgrowth or changes in synaptic protein expression, compounds known to induce these effects in your cell model would be appropriate.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial this compound Experiments

Assay TypeRecommended Starting Concentration RangeRationale
Cytotoxicity Assays 0.1 µM - 100 µMTo establish a comprehensive toxicity profile and determine the IC50.
Functional Assays 0.5 µM - 20 µM (or based on cytotoxicity data)To assess biological activity within a non-toxic range. The upper limit should be below the concentration that causes significant cell death.

Table 2: Example of a Time-Course Experiment to Determine Optimal Incubation Time

Time PointRationaleExample Readouts
0.5 - 6 hours Assess acute effects on neurotransmitter uptake or immediate signaling events.Calcium imaging, initial phosphorylation of signaling proteins (e.g., p-ERK, p-Akt).
12 - 24 hours Evaluate early changes in protein expression and cell morphology.Western blot for synaptic proteins, initial assessment of neurite outgrowth.
48 - 72 hours Observe more pronounced changes in neuronal morphology and network formation.Neurite outgrowth analysis, synaptogenesis assays.
> 72 hours Investigate long-term adaptive changes and effects on cell survival.Long-term cell viability, neuronal network activity (e.g., using multi-electrode arrays).

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere and differentiate for the desired time.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Neurite Outgrowth Assay

  • Cell Seeding: Plate neuronal cells on coated coverslips or in a multi-well plate suitable for imaging.

  • Treatment: Treat the cells with non-toxic concentrations of this compound.

  • Incubation: Incubate for a predetermined time course (e.g., 24, 48, 72 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain for a neuronal marker like β-III tubulin and a nuclear counterstain like DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length and branching.

Visualizations

cluster_0 This compound Action cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound SERT_NET SERT / NET Transporters This compound->SERT_NET Inhibits Neurotransmitters Serotonin (5-HT) & Norepinephrine (NE) SERT_NET->Neurotransmitters Blocks Reuptake Synaptic_Vesicle Synaptic Vesicle Synaptic_Vesicle->Neurotransmitters Release Postsynaptic_Receptors Postsynaptic Receptors (e.g., 5-HTR, Adrenergic R.) Neurotransmitters->Postsynaptic_Receptors Binds to Signaling_Cascades Signaling Cascades (PI3K-Akt, MAPK/ERK) Postsynaptic_Receptors->Signaling_Cascades Gene_Expression Changes in Gene Expression (e.g., BDNF) Signaling_Cascades->Gene_Expression Neuronal_Plasticity Neuronal Plasticity (Neurite Outgrowth, Synaptogenesis) Gene_Expression->Neuronal_Plasticity

Caption: Proposed signaling pathway of this compound in neuronal cells.

start Start Experiment seed_cells Seed Neuronal Cells start->seed_cells treat_cells Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate perform_assay Perform Assay (e.g., Viability, Functional) incubate->perform_assay acquire_data Acquire Data perform_assay->acquire_data analyze_data Analyze Data acquire_data->analyze_data

Caption: General experimental workflow for a this compound cell-based assay.

node_rect node_rect start Problem Observed no_effect No Effect Observed? start->no_effect high_variability High Variability? no_effect->high_variability No check_conc Increase Concentration (within non-toxic range) no_effect->check_conc Yes cytotoxicity Cytotoxicity Observed? high_variability->cytotoxicity No standardize_plating Standardize Cell Seeding & Liquid Handling high_variability->standardize_plating Yes decrease_conc Decrease Concentration (Perform Dose-Response) cytotoxicity->decrease_conc Yes end Problem Resolved cytotoxicity->end No increase_time Increase Incubation Time (Perform Time-Course) check_conc->increase_time check_assay Verify Assay Readout & Downstream Target increase_time->check_assay check_assay->end use_controls Use Proper Controls & Address Edge Effects standardize_plating->use_controls use_controls->end decrease_time Decrease Incubation Time decrease_conc->decrease_time decrease_time->end

Caption: Troubleshooting workflow for optimizing this compound experiments.

References

Troubleshooting poor resolution of Nitroxazepine metabolites in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution of Nitroxazepine and its metabolites during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing poor resolution between this compound and its primary metabolites. What are the likely causes and how can we improve the separation?

Poor resolution between this compound and its metabolites, primarily the desmethyl, N-oxide, and carboxylic acid forms, is a common challenge due to their structural similarities and differing polarities.[1][2][3][4] Several factors in your HPLC/UPLC method could be contributing to this issue.

Common Causes and Solutions:

  • Inadequate Mobile Phase Composition: The organic modifier, aqueous phase pH, and buffer concentration are critical for achieving optimal selectivity.

    • Organic Modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) or the gradient slope can significantly alter selectivity. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity for polar compounds.

    • Mobile Phase pH: The ionization state of this compound and its metabolites is highly dependent on the mobile phase pH. The carboxylic acid metabolite will be anionic at higher pH, while the parent drug and desmethyl metabolite will be basic. Adjusting the pH relative to the pKa of the analytes can dramatically change retention and resolution. A good starting point is to screen a range of pH values (e.g., pH 3, 5, and 8).

    • Buffer Concentration: A buffer concentration of 10-20 mM is typically sufficient to control the pH and minimize peak tailing caused by silanol interactions on the stationary phase.

  • Suboptimal Stationary Phase: The choice of HPLC/UPLC column is crucial for separating compounds with different functionalities.

    • Column Chemistry: A standard C18 column may not provide sufficient retention for the more polar N-oxide and carboxylic acid metabolites. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UPLC) and a longer length can increase efficiency and improve resolution.

  • Improper Flow Rate or Temperature:

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

    • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes altered selectivity. It is advisable to screen temperatures between 30-50°C.

Q2: We are experiencing significant peak tailing for the this compound peak. What could be the cause and how can we fix it?

Peak tailing for basic compounds like this compound is often due to secondary interactions with free silanol groups on the silica-based stationary phase.

Troubleshooting Peak Tailing:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH < 4) to protonate the silanol groups and minimize these interactions.

  • Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.

  • Column Choice: Employing an end-capped column or a column with a base-deactivated stationary phase can significantly reduce peak tailing for basic analytes.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Q3: Our retention times are shifting between injections. What are the potential reasons for this instability?

Retention time instability can be caused by several factors related to the HPLC/UPLC system and the method parameters.

Addressing Retention Time Shifts:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Pump Performance: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times. Check for leaks in the system and ensure the pump is properly primed and degassed.

  • Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic component can alter the elution strength and cause retention time drift. Prepare fresh mobile phase daily.

  • Column Temperature Fluctuations: Unstable column temperature will affect retention. Use a column oven to maintain a consistent temperature.

Data Presentation

The following table provides a hypothetical example of how changing chromatographic parameters can affect the resolution (Rs) between this compound and its key metabolites.

Parameter Condition 1 Condition 2 Condition 3
Column C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 10 min5-95% B in 10 min5-95% B in 10 min
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Temperature 40°C40°C40°C
Rs (this compound / Desmethyl) 1.82.11.9
Rs (Desmethyl / N-Oxide) 1.21.51.4
Rs (N-Oxide / Carboxylic Acid) 0.91.31.1

Note: This data is for illustrative purposes only and actual results may vary.

Experimental Protocols

Recommended UPLC-MS/MS Method for this compound and Metabolites

This protocol provides a starting point for the analysis of this compound and its desmethyl, N-oxide, and carboxylic acid metabolites in biological matrices.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 10.0 min: 5% B

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions: To be determined by direct infusion of analytical standards for this compound and its metabolites.

Mandatory Visualization

TroubleshootingWorkflow Start Poor Resolution of This compound Metabolites CheckMobilePhase Evaluate Mobile Phase Start->CheckMobilePhase CheckColumn Assess Stationary Phase Start->CheckColumn CheckMethodParams Review Method Parameters Start->CheckMethodParams AdjustpH Optimize pH CheckMobilePhase->AdjustpH pH dependent separation? VaryOrganic Change Organic Modifier CheckMobilePhase->VaryOrganic Co-elution? ModifyGradient Adjust Gradient Slope CheckMobilePhase->ModifyGradient Broad peaks? ChangeChemistry Try Different Column Chemistry CheckColumn->ChangeChemistry Poor selectivity? CheckEfficiency Evaluate Column Efficiency CheckColumn->CheckEfficiency High backpressure? Peak broadening? AdjustFlowRate Optimize Flow Rate CheckMethodParams->AdjustFlowRate Resolution vs. Analysis time AdjustTemp Optimize Temperature CheckMethodParams->AdjustTemp Peak shape/ Selectivity issues ImprovedResolution Improved Resolution AdjustpH->ImprovedResolution VaryOrganic->ImprovedResolution ModifyGradient->ImprovedResolution ChangeChemistry->ImprovedResolution CheckEfficiency->ImprovedResolution AdjustFlowRate->ImprovedResolution AdjustTemp->ImprovedResolution

Caption: Troubleshooting workflow for poor chromatographic resolution.

References

Validation & Comparative

A Comparative Analysis of Nitroxazepine and Amitriptyline in a Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of nitroxazepine and amitriptyline for the treatment of neuropathic pain, framed within the context of preclinical research models. Amitriptyline, a well-established tricyclic antidepressant (TCA), has been extensively studied for its analgesic properties in various animal models of neuropathic pain. In contrast, this compound, also a TCA with a similar mechanism of action, lacks specific published data regarding its efficacy in these models. This comparison, therefore, highlights the existing evidence for amitriptyline while underscoring the data gap for this compound, offering a perspective on the current state of research and potential future directions.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Tricyclic antidepressants have been a cornerstone in the management of neuropathic pain for many years.[2] This guide focuses on two such agents: the widely used amitriptyline and the less-studied this compound. Both compounds belong to the TCA class and are known to inhibit the reuptake of serotonin and norepinephrine, a key mechanism for their antidepressant and analgesic effects.[3][4][5] While amitriptyline's role in neuropathic pain is supported by a substantial body of preclinical evidence, the potential of this compound in this indication remains largely unexplored in published literature.

Mechanism of Action

Both this compound and amitriptyline are classified as tricyclic antidepressants and share a primary mechanism of action: the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[3][4][5][6] By blocking the serotonin and norepinephrine transporters, these drugs increase the concentration of these neurotransmitters in the central nervous system, which is believed to modulate pain perception.[6][7]

Amitriptyline has been shown to exert its analgesic effects through multiple pathways:

  • Serotonin and Norepinephrine Reuptake Inhibition: This is considered the primary mechanism for its analgesic properties.[4][5]

  • NF-kB Pathway Suppression: Studies have indicated that amitriptyline can suppress pro-inflammatory cytokines through the inhibition of the NF-kB pathway, suggesting an anti-inflammatory component to its analgesic effect.[8][9]

  • Sodium Channel Blockade: Amitriptyline also acts as a sodium channel blocker, which may contribute to its efficacy in neuropathic pain by reducing ectopic discharges from damaged nerves.[7][9]

  • A3 Adenosine Receptor (A3AR) Activation: Recent research suggests that amitriptyline's antinociceptive effects may be mediated in part through the activation of A3AR.[8]

Preclinical Efficacy in a Neuropathic Pain Model: Focus on Amitriptyline

Due to the absence of specific preclinical data for this compound in neuropathic pain models, this section will focus on the well-documented efficacy of amitriptyline. The Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models are two of the most widely used and validated animal models for studying neuropathic pain.[1][11][12][13][14][15][16]

Quantitative Data for Amitriptyline

The following table summarizes representative data on the efficacy of amitriptyline in rodent models of neuropathic pain.

Neuropathic Pain Model Species Amitriptyline Dose Outcome Measure Result Reference
Spinal Nerve Ligation (SNL)RatNot SpecifiedPaw Withdrawal Threshold (Mechanical Allodynia)Significant recovery response to mechanical allodynia (P < 0.05)[8]
Spinal Nerve Ligation (SNL)RatNot SpecifiedTNF-α and MOR ConcentrationsMarkedly lower concentrations compared to control groups (P = 0.002 and P = 0.02, respectively)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below is a typical protocol for the Chronic Constriction Injury (CCI) model, a widely used method to induce neuropathic pain in rodents.[11][12][14]

Chronic Constriction Injury (CCI) Model Protocol
  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Anesthesia: The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • The left hind leg is shaved and disinfected.

    • A small incision is made at the level of the mid-thigh to expose the sciatic nerve.

    • Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve with chromic gut suture at approximately 1 mm intervals.

    • The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

    • The muscle and skin are then closed in layers.

  • Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (measured with von Frey filaments) and thermal hyperalgesia (measured with a plantar test), typically develop within a few days and can persist for several weeks. Testing is conducted at baseline before surgery and at various time points post-surgery.

  • Drug Administration: Amitriptyline or vehicle is administered via a specified route (e.g., intraperitoneal injection) at the desired doses.

  • Data Analysis: The data from behavioral tests are analyzed to determine the effect of the treatment on pain-related behaviors.

Visualizations

Experimental Workflow for a Preclinical Neuropathic Pain Study

G cluster_0 Pre-Surgery cluster_1 Surgical Intervention cluster_2 Post-Surgery Baseline Behavioral Testing Baseline Behavioral Testing Neuropathic Pain Induction (e.g., CCI) Neuropathic Pain Induction (e.g., CCI) Baseline Behavioral Testing->Neuropathic Pain Induction (e.g., CCI) Post-operative Care Post-operative Care Neuropathic Pain Induction (e.g., CCI)->Post-operative Care Drug Administration (Amitriptyline or Vehicle) Drug Administration (Amitriptyline or Vehicle) Post-operative Care->Drug Administration (Amitriptyline or Vehicle) Behavioral Testing Behavioral Testing Drug Administration (Amitriptyline or Vehicle)->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis

Caption: A typical workflow for a preclinical study in a neuropathic pain model.

Proposed Signaling Pathways for Amitriptyline's Analgesic Action

G cluster_0 Neurotransmitter Modulation cluster_1 Anti-inflammatory Effects Amitriptyline Amitriptyline Inhibition of Serotonin Reuptake Inhibition of Serotonin Reuptake Amitriptyline->Inhibition of Serotonin Reuptake Inhibition of Norepinephrine Reuptake Inhibition of Norepinephrine Reuptake Amitriptyline->Inhibition of Norepinephrine Reuptake Suppression of NF-kB Pathway Suppression of NF-kB Pathway Amitriptyline->Suppression of NF-kB Pathway Increased Synaptic Neurotransmitters Increased Synaptic Neurotransmitters Inhibition of Serotonin Reuptake->Increased Synaptic Neurotransmitters Inhibition of Norepinephrine Reuptake->Increased Synaptic Neurotransmitters Analgesia Analgesia Increased Synaptic Neurotransmitters->Analgesia Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines Suppression of NF-kB Pathway->Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines->Analgesia

Caption: Key signaling pathways involved in the analgesic effects of amitriptyline.

Comparative State of Research: this compound vs. Amitriptyline

G cluster_0 This compound cluster_1 Amitriptyline Tricyclic Antidepressants Tricyclic Antidepressants This compound This compound Tricyclic Antidepressants->this compound Amitriptyline Amitriptyline Tricyclic Antidepressants->Amitriptyline Serotonin-Norepinephrine Reuptake Inhibitor Serotonin-Norepinephrine Reuptake Inhibitor No Published Preclinical Data in Neuropathic Pain Models No Published Preclinical Data in Neuropathic Pain Models Established Efficacy in Neuropathic Pain Models Established Efficacy in Neuropathic Pain Models This compound->Serotonin-Norepinephrine Reuptake Inhibitor This compound->No Published Preclinical Data in Neuropathic Pain Models Amitriptyline->Serotonin-Norepinephrine Reuptake Inhibitor Amitriptyline->Established Efficacy in Neuropathic Pain Models

Caption: A logical diagram illustrating the current research status of the two TCAs.

Conclusion and Future Directions

Amitriptyline is a well-characterized compound with demonstrated efficacy in preclinical models of neuropathic pain, supported by a multifaceted mechanism of action that includes neurotransmitter modulation and anti-inflammatory effects.[4][5][7][8][9] In contrast, while this compound shares a primary mechanism of action with amitriptyline as a serotonin-norepinephrine reuptake inhibitor, there is a conspicuous absence of published data on its performance in neuropathic pain models.[6][10]

This knowledge gap presents an opportunity for future research. Head-to-head preclinical studies comparing this compound and amitriptyline in validated neuropathic pain models are warranted to determine if this compound offers a similar or potentially superior efficacy and side-effect profile. Such studies would be invaluable for drug development professionals seeking to identify novel or repurposed therapeutic options for the management of neuropathic pain.

References

Head-to-head comparison of Nitroxazepine and SSRIs on serotonin transporter occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nitroxazepine and Selective Serotonin Reuptake Inhibitors (SSRIs) concerning their interaction with the serotonin transporter (SERT). A significant challenge in conducting a direct head-to-head comparison is the limited availability of public data on the in vivo serotonin transporter occupancy of this compound. While extensive research has quantified SERT occupancy for numerous SSRIs, similar studies for this compound are not readily found in the published literature.

Therefore, this guide will present a qualitative comparison based on the known mechanisms of action, supplemented with quantitative data for SSRIs to provide a benchmark for their SERT engagement. Detailed experimental protocols for key methodologies used to determine transporter occupancy and binding affinity are also provided.

Mechanism of Action: A Tale of Two Antidepressant Classes

This compound is classified as a tricyclic antidepressant (TCA). Its therapeutic effect is primarily attributed to its ability to inhibit the reuptake of both serotonin and norepinephrine by blocking their respective transporters, SERT and the norepinephrine transporter (NET).[1][2] This dual-action mechanism contrasts with that of SSRIs, which, as their name suggests, exhibit high selectivity for the serotonin transporter.[3] By selectively blocking SERT, SSRIs increase the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3]

The broader mechanism of TCAs like this compound, while effective, is also associated with a wider range of side effects due to their interaction with other receptors, such as muscarinic and histaminic receptors.[2] SSRIs generally have a more favorable side-effect profile due to their targeted action on the serotonin system.[3]

Quantitative Data: Serotonin Transporter Occupancy of SSRIs

Positron Emission Tomography (PET) studies have been instrumental in quantifying the in vivo occupancy of the serotonin transporter by various SSRIs at clinically relevant doses. A consistent finding across multiple studies is that a therapeutic effect for SSRIs is typically associated with a SERT occupancy of approximately 80%.

Below is a summary of SERT occupancy data for several common SSRIs. It is important to note that no comparable in vivo occupancy data has been identified for this compound in the available scientific literature.

Antidepressant (SSRI)Dose RangeMean SERT Occupancy (%)
Citalopram20-40 mg~80%
Escitalopram10-20 mg~80%
Fluoxetine20-60 mg~75-85%
Paroxetine20-40 mg~80-85%
Sertraline50-150 mg~80%

Experimental Protocols

In Vivo Serotonin Transporter Occupancy Measurement using Positron Emission Tomography (PET)

This protocol describes a generalized procedure for determining SERT occupancy in the human brain using PET imaging with a radioligand such as [¹¹C]DASB.

Objective: To quantify the percentage of serotonin transporters blocked by an antidepressant at a given dose.

Materials:

  • PET scanner

  • Radioligand (e.g., [¹¹C]DASB)

  • Cyclotron for radioligand production

  • Automated radiochemistry synthesis unit

  • High-performance liquid chromatography (HPLC) for radioligand purification and analysis

  • Arterial line insertion kit (for arterial blood sampling)

  • Gamma counter for measuring radioactivity in blood samples

  • Image analysis software

Procedure:

  • Subject Recruitment and Screening: Participants are screened for eligibility, including medical and psychiatric history, to ensure they are healthy volunteers or meet the criteria for a patient population. Informed consent is obtained.

  • Baseline PET Scan (Pre-drug):

    • An initial PET scan is performed to measure the baseline density of available serotonin transporters.

    • The subject is positioned in the PET scanner, and a transmission scan may be acquired for attenuation correction.

    • A bolus injection of the radioligand (e.g., [¹¹C]DASB) is administered intravenously.

    • Dynamic PET data are acquired for 90-120 minutes.

    • Arterial blood samples are drawn at frequent intervals throughout the scan to measure the concentration of the radioligand and its metabolites in the plasma, which serves as the input function for kinetic modeling.

  • Drug Administration: The subject is administered the antidepressant (e.g., an SSRI) at the desired dose. The dosing regimen (single dose or multiple doses to reach steady-state) will depend on the study design.

  • Post-drug PET Scan:

    • After a predetermined time following drug administration (to allow for drug distribution and binding to the transporter), a second PET scan is performed.

    • The procedure is identical to the baseline scan, including the injection of the same radioligand and arterial blood sampling.

  • Image Reconstruction and Analysis:

    • PET data are reconstructed into a series of 3D images over time.

    • Regions of interest (ROIs) are defined on the images, typically corresponding to brain areas with high SERT density (e.g., striatum, thalamus, and midbrain) and a reference region with negligible SERT density (e.g., cerebellum).

    • Kinetic modeling (e.g., using a two-tissue compartment model with the arterial input function) is applied to the time-activity curves from the ROIs to estimate the binding potential (BP_ND_), which is proportional to the density of available transporters.

  • Calculation of SERT Occupancy: The percentage of SERT occupancy is calculated as the reduction in binding potential from the baseline to the post-drug scan, using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100

In Vitro Serotonin Transporter Binding Affinity Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a compound for the serotonin transporter using a competitive radioligand binding assay.

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a known radioligand to the serotonin transporter (IC₅₀) and to calculate the inhibition constant (Ki).

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells)

  • Radioligand with high affinity for SERT (e.g., [³H]citalopram or [¹²⁵I]RTI-55)

  • Test compound (e.g., this compound or an SSRI)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts)

  • Non-specific binding inhibitor (a high concentration of a known SERT ligand, e.g., fluoxetine)

  • 96-well microplates

  • Scintillation counter

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Membrane Preparation: Cell membranes expressing hSERT are thawed on ice and diluted to a specific protein concentration in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions in triplicate:

    • Total Binding: Contains the cell membranes and the radioligand.

    • Non-specific Binding: Contains the cell membranes, the radioligand, and a high concentration of the non-specific binding inhibitor.

    • Test Compound: Contains the cell membranes, the radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration of the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value of the test compound.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for SERT.

Visualizations

Serotonin Reuptake Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Synthesis Vesicles 5-HT Storage in Vesicles Presynaptic_Neuron->Vesicles Synaptic_5HT Serotonin (5-HT) Vesicles->Synaptic_5HT Release SERT Serotonin Transporter (SERT) SERT->Vesicles Recycling Synaptic_5HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic 5-HT Receptors Synaptic_5HT->Postsynaptic_Receptors Binding Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Drug This compound / SSRI Drug->SERT Inhibition

Caption: Serotonin reuptake inhibition by this compound or SSRIs.

Experimental Workflow for PET SERT Occupancy Start Subject Recruitment & Consent Baseline_Scan Baseline PET Scan (Pre-drug administration) Start->Baseline_Scan Drug_Admin Administer this compound or SSRI Baseline_Scan->Drug_Admin Postdrug_Scan Post-drug PET Scan Drug_Admin->Postdrug_Scan Image_Analysis Image Reconstruction & Analysis (Kinetic Modeling) Postdrug_Scan->Image_Analysis Occupancy_Calc Calculate SERT Occupancy (%) Image_Analysis->Occupancy_Calc End Results Occupancy_Calc->End

Caption: Workflow for in vivo SERT occupancy measurement using PET.

Experimental Workflow for In Vitro Binding Assay Start Prepare hSERT Membranes & Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Dilutions Start->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki Counting->Data_Analysis End Binding Affinity Results Data_Analysis->End

Caption: Workflow for in vitro SERT binding affinity assay.

References

A Comparative Guide to the Specificity of Nitroxazepine for Serotonin and Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nitroxazepine's specificity for the serotonin transporter (SERT) and norepinephrine transporter (NET). Due to the limited availability of direct binding affinity data for this compound, this document focuses on its known mechanism of action and compares its anticipated profile with that of well-characterized selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

Introduction

Comparative Binding Affinity Data

To contextualize the potential specificity of this compound, the following table summarizes the equilibrium dissociation constants (KD) of several well-established SSRIs and NRIs for human SERT and NET. This data is crucial for understanding the selectivity profile of these compounds.

Table 1: Comparative Binding Affinities (KD in nM) of Selected Antidepressants for Human SERT and NET

Compound Class SERT KD (nM) NET KD (nM) Selectivity (NET KD / SERT KD)
This compound TCA (SNRI) Data not available Data not available Data not available
Fluoxetine SSRI 1.4 130 92.9
Citalopram SSRI 1.8 6100 3388.9
Sertraline SSRI 0.29 420 1448.3
Desipramine NRI 110 0.8 0.007
Reboxetine NRI 1100 4.3 0.004
Amitriptyline TCA (SNRI) 4.3 25 5.8

| Imipramine | TCA (SNRI) | 1.4 | 37 | 26.4 |

Data for comparator compounds sourced from Tatsumi et al., 1997.

Experimental Protocols

The determination of binding affinities for compounds like this compound to SERT and NET is typically achieved through radioligand binding assays. Below is a detailed methodology for conducting such an assay.

Radioligand Binding Assay for SERT and NET

Objective: To determine the in vitro binding affinity (KD or Kᵢ) of a test compound (e.g., this compound) for the human serotonin transporter (SERT) and norepinephrine transporter (NET).

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT or NET.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55

  • Test Compound: this compound hydrochloride dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compounds: Known SSRIs (e.g., Fluoxetine) and NRIs (e.g., Desipramine) for validation.

  • Buffers and Reagents:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold binding buffer.

    • Scintillation fluid.

  • Equipment:

    • Cell culture equipment.

    • Microplate harvester.

    • Liquid scintillation counter.

    • 96-well plates.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing either hSERT or hNET to ~80-90% confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

    • Add increasing concentrations of the test compound (this compound) or reference compounds.

    • Add a fixed concentration of the appropriate radioligand.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, potent inhibitor for the respective transporter (e.g., 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a microplate harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

Visualizations

Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition

The following diagram illustrates the general mechanism of action for a serotonin-norepinephrine reuptake inhibitor like this compound.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binding This compound This compound This compound->SERT Inhibition This compound->NET Inhibition

Caption: this compound inhibits SERT and NET, increasing neurotransmitter levels.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in the radioligand binding assay used to determine the binding affinity of a compound to its target.

Start Start: Cell Culture (HEK293 with hSERT/hNET) Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Assay Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Binding_Assay Filtration Rapid Filtration Binding_Assay->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for determining binding affinity via radioligand assay.

Conclusion

This compound is classified as a serotonin-norepinephrine reuptake inhibitor, indicating its therapeutic effects are mediated through the blockade of both SERT and NET. While direct, quantitative binding affinity data for this compound is not available in the reviewed literature, its clinical profile is reported to be similar to that of imipramine, another tricyclic antidepressant with dual SERT and NET activity. To definitively validate the specificity of this compound, further in vitro studies, such as the radioligand binding assay detailed in this guide, are necessary. The comparative data provided for established SSRIs and NRIs serves as a benchmark for interpreting future experimental results for this compound.

References

Comparative Analysis of Anticholinergic Side Effects: Nitroxazepine and Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticholinergic profiles of Tricyclic Antidepressants (TCAs), with a comparative focus on Nitroxazepine.

Introduction

Tricyclic antidepressants (TCAs) have long been utilized in the management of major depressive disorder and other psychiatric conditions.[1][2] Their therapeutic action is primarily attributed to the inhibition of serotonin and norepinephrine reuptake. However, the clinical utility of TCAs is often limited by a significant burden of side effects, predominantly arising from their affinity for various other neurotransmitter receptors.[1] Among the most common and troublesome of these are anticholinergic side effects, which result from the blockade of muscarinic acetylcholine receptors.[1][3] These effects can manifest as dry mouth, constipation, blurred vision, urinary retention, and cognitive impairment.[3][4]

The intensity of anticholinergic side effects varies considerably across the class of TCAs. This variation is largely predictable by the chemical structure of the individual drug. Tertiary amine TCAs, such as amitriptyline and imipramine, are generally associated with more potent anticholinergic effects compared to their secondary amine counterparts, like nortriptyline and desipramine.[5][6][7] This guide provides a detailed comparative analysis of the anticholinergic profiles of commonly prescribed TCAs and includes this compound, a dibenzoxazepine derivative, to provide a broader perspective for drug development professionals.

Data Presentation: A Comparative Overview of Muscarinic Receptor Affinity

The primary mechanism underlying the anticholinergic side effects of TCAs is their antagonistic activity at muscarinic acetylcholine receptors.[1] The affinity of a drug for these receptors can be quantified by its inhibitory constant (Ki), determined through in vitro radioligand binding assays. A lower Ki value signifies a higher binding affinity and a greater potential for anticholinergic adverse effects. The following table summarizes the muscarinic receptor affinities for a selection of TCAs.

Tricyclic Antidepressant Chemical Class Muscarinic Receptor Affinity (Ki, nM) Relative Anticholinergic Potency
Amitriptyline Tertiary Amine~1-18High
Doxepin Tertiary Amine~20-50High
Imipramine Tertiary Amine~30-90High
Clomipramine Tertiary Amine~30-60High
Nortriptyline Secondary Amine~60-150Moderate
Desipramine Secondary Amine~100-200Low to Moderate
This compound DibenzoxazepineData Not Readily AvailableExpected to be Moderate to High

Disclaimer: Ki values are sourced from various preclinical studies and can differ based on the specific experimental conditions, such as the radioligand and tissue preparation used. The provided ranges are for comparative purposes.

While specific, publicly available quantitative data on the muscarinic receptor binding affinity of this compound is limited, its structural characteristics and reported clinical side effects are suggestive of a notable anticholinergic profile.

Experimental Protocols: Methodologies for Assessing Anticholinergic Activity

The evaluation of anticholinergic properties is a critical component of the preclinical and clinical development of TCAs. The following are detailed protocols for key experiments used to generate the comparative data.

In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is the gold standard for determining the affinity of a compound for a specific receptor subtype.

Objective: To quantify the binding affinity (Ki) of test compounds for muscarinic acetylcholine receptors.

Materials and Methods:

  • Receptor Source: Cell membranes are prepared from tissues rich in muscarinic receptors, such as the rat cerebral cortex, or from cell lines engineered to express specific human muscarinic receptor subtypes (M1-M5).

  • Radioligand: A high-affinity muscarinic receptor antagonist labeled with a radioisotope, such as [³H]quinuclidinyl benzilate ([³H]QNB), is used.

  • Instrumentation: A liquid scintillation counter is required for the detection and quantification of radioactivity.

  • Procedure:

    • A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, amitriptyline) are incubated with the receptor-containing membrane preparation.

    • The incubation is allowed to proceed to equilibrium.

    • The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).

    • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Sialometry for Functional Assessment of Anticholinergic Effects

This in vivo assay provides a functional measure of the anticholinergic activity of a compound by assessing its effect on salivation.

Objective: To evaluate the in vivo anticholinergic potency of a test compound by measuring its ability to inhibit pilocarpine-induced salivation in a rodent model.

Materials and Methods:

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Sialogogue: Pilocarpine, a muscarinic receptor agonist, is used to stimulate saliva production.

  • Procedure:

    • Animals are pre-treated with either the vehicle control or the test compound at various doses.

    • After a specific period to allow for drug absorption and distribution, salivation is induced by a subcutaneous injection of pilocarpine.

    • Saliva is collected over a defined period (e.g., 30 minutes) by placing pre-weighed cotton balls in the animal's oral cavity.

    • The amount of saliva collected is determined by the difference in the weight of the cotton balls before and after collection.

    • The percentage inhibition of salivation by the test compound is calculated relative to the vehicle-treated control group.

Visualizations: Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a key mediator of many peripheral anticholinergic side effects, including dry mouth and constipation. The following diagram illustrates its signaling cascade and the point of inhibition by TCAs.

M3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCA TCA (Antagonist) M3R M3 Muscarinic Receptor TCA->M3R Blocks ACh Acetylcholine (ACh) ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Physiological Response (e.g., Salivary Secretion) DAG->Response Activates PKC (not shown) Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->Response

Caption: TCA blockade of the M3 muscarinic receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in determining the muscarinic receptor binding affinity of a test compound.

Radioligand_Workflow cluster_prep Preparation cluster_incubation Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Prep Radioligand & Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Determine Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow of an in vitro radioligand binding assay.

References

Comparative Analysis of Nitroxazepine's Cross-Reactivity with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the tricyclic antidepressant Nitroxazepine and its interaction with the primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Due to the limited availability of specific quantitative binding affinity data for this compound in publicly accessible literature, this guide presents its known mechanism of action alongside comparative data for other well-characterized tricyclic antidepressants (TCAs).

This compound is recognized as a serotonin-norepinephrine reuptake inhibitor (SNRI), indicating its primary therapeutic action involves the blockade of SERT and NET. This inhibition leads to an increase in the synaptic concentrations of serotonin and norepinephrine, which is believed to be the primary mechanism behind its antidepressant effects. While its affinity for DAT is not well-documented, most TCAs exhibit significantly lower affinity for the dopamine transporter compared to SERT and NET.

Quantitative Comparison of Monoamine Transporter Affinity for Selected Tricyclic Antidepressants

The following table summarizes the in vitro binding affinities (Ki, nM) of several common tricyclic antidepressants for the human serotonin, norepinephrine, and dopamine transporters. This data provides a comparative context for understanding the likely selectivity profile of this compound. Lower Ki values indicate higher binding affinity.

DrugSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity Ratio
This compound Not ReportedNot ReportedNot ReportedNot Reported
Amitriptyline2.8–3619–102>1000~1:1.5
Nortriptyline151.8–21>1000~1:0.2
Imipramine1.137>1000~1:33.6
Desipramine19.80.8>1000~1:0.04
Clomipramine0.238.8>1000~1:194

Data compiled from various sources. It is important to note that absolute Ki values can vary between studies depending on the experimental conditions.

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the general mechanism of action for a serotonin-norepinephrine reuptake inhibitor like this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles containing Serotonin & Norepinephrine Serotonin Serotonin Vesicle->Serotonin Norepinephrine Norepinephrine Vesicle->Norepinephrine SERT SERT NET NET This compound This compound This compound->SERT Inhibition This compound->NET Inhibition Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binding Signal_Transduction Signal Transduction & Neuronal Response Serotonin_Receptor->Signal_Transduction Norepinephrine_Receptor->Signal_Transduction start Start cell_culture Culture cells expressing monoamine transporters start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up binding assay: - Membranes - Radioligand - Test Compound membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Separate bound and free ligand via rapid filtration incubation->filtration quantification Quantify bound radioactivity filtration->quantification data_analysis Analyze data to determine IC50 and Ki values quantification->data_analysis end End data_analysis->end

Benchmarking Nitroxazepine's Potency Against Novel Antidepressant Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitroxazepine and the Evolving Landscape of Antidepressant Therapy

This compound, a tricyclic antidepressant (TCA), primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1][2]. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant effects[3][4]. Like other TCAs, this compound also exhibits affinities for other receptors, such as histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors, which are associated with its side effect profile[3][5].

In recent years, the field of antidepressant research has expanded beyond the traditional monoamine hypothesis. Novel antidepressant compounds have been developed that target different neurotransmitter systems, offering new therapeutic avenues, particularly for treatment-resistant depression[6]. This guide focuses on a selection of these novel agents, highlighting their distinct mechanisms and providing available potency data for comparison.

Comparative Potency of Novel Antidepressant Compounds

The following table summarizes the in vitro potency of several novel antidepressant compounds at their primary molecular targets. Potency is presented as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). Lower values indicate higher potency.

CompoundTargetPotency (nM)Assay Type
Vortioxetine SERTKi: 1.6Radioligand Binding
5-HT3 ReceptorKi: 3.7Radioligand Binding
5-HT1A ReceptorKi: 15Radioligand Binding
5-HT7 ReceptorKi: 19Radioligand Binding
5-HT1B ReceptorKi: 33Radioligand Binding
5-HT1D ReceptorKi: 54Radioligand Binding
Vilazodone SERTKi: 0.1Radioligand Binding
5-HT1A ReceptorIC50: 0.5Radioligand Binding
Esketamine NMDA ReceptorKi: 300Radioligand Binding
Zuranolone GABA-A Receptor (α1β2γ2)EC50: 430Electrophysiology
GABA-A Receptor (α4β3δ)EC50: 118Electrophysiology

Note: Extensive searches did not yield publicly available, specific Ki, IC50, or EC50 values for this compound's binding affinity to SERT and NET.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_transporter Transporter cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron monoamine Serotonin (5-HT) & Norepinephrine (NE) monoamine_released 5-HT & NE monoamine->monoamine_released Release sert SERT sert->presynaptic_neuron net NET net->presynaptic_neuron monoamine_released->sert Reuptake monoamine_released->net Reuptake receptor Postsynaptic Receptors monoamine_released->receptor Binding postsynaptic_neuron receptor->postsynaptic_neuron Signal Transduction This compound This compound This compound->sert Inhibition This compound->net Inhibition

Caption: Monoamine Neurotransmitter Reuptake Inhibition by this compound.

prep 1. Membrane Preparation (e.g., from cells expressing target receptor) radioligand 2. Radioligand Incubation (Fixed concentration of labeled ligand) prep->radioligand competitor 3. Competitor Addition (Varying concentrations of unlabeled test compound) radioligand->competitor incubation 4. Incubation to Equilibrium competitor->incubation filtration 5. Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation 6. Scintillation Counting (Measures radioactivity of bound ligand) filtration->scintillation analysis 7. Data Analysis (Determine IC50 and calculate Ki) scintillation->analysis

Caption: Workflow for a Radioligand Competition Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to determine the potency of antidepressant compounds.

Radioligand Binding Assay (for SERT, NET, and other receptors)

This assay measures the affinity of a compound for a specific receptor or transporter by quantifying its ability to displace a radioactively labeled ligand.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target of interest (e.g., human SERT or 5-HT1A receptors). The cells or tissues are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer[7].

  • Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the unlabeled test compound (the competitor)[7][8].

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to allow the binding reaction to reach equilibrium[7].

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand[7][9].

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand[10].

Neuronal Uptake Assay (for SERT and NET)

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells.

  • Cell Culture: Cells expressing the transporter of interest (e.g., HEK293 cells transfected with human SERT) are cultured in appropriate media and plated in multi-well plates[11].

  • Pre-incubation: The cells are washed and pre-incubated with a buffered salt solution containing varying concentrations of the test compound.

  • Uptake Initiation: A fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]-serotonin) is added to initiate the uptake reaction[11].

  • Incubation: The cells are incubated for a short period at 37°C to allow for transporter-mediated uptake[11].

  • Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter[11].

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The data are used to determine the IC50 value of the test compound for the inhibition of neurotransmitter uptake.

Electrophysiology Assay (for GABA-A Receptor Potentiation)

This assay measures the ability of a compound to enhance the current mediated by the GABA-A receptor in response to GABA.

  • Cell Culture and Expression: A cell line (e.g., HEK293 or Xenopus oocytes) is engineered to express the specific subunits of the GABA-A receptor of interest (e.g., α1β2γ2)[4].

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on these cells. A low, non-saturating concentration of GABA is applied to elicit a baseline current.

  • Compound Application: The test compound is then co-applied with GABA, and the change in the current is measured[12].

  • Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified. A concentration-response curve is generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation effect[12].

NMDA Receptor Binding Assay

This assay quantifies the affinity of a compound for the NMDA receptor.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate synaptic membranes containing NMDA receptors[13].

  • Radioligand Binding: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of glutamate and glycine (co-agonists required for channel opening) and varying concentrations of the test compound[13][14].

  • Equilibrium and Filtration: The mixture is incubated to allow binding to reach equilibrium, followed by rapid filtration to separate bound and free radioligand[7].

  • Quantification and Analysis: The radioactivity on the filters is counted, and the data are analyzed to determine the IC50 and subsequently the Ki of the test compound for the NMDA receptor[13].

Conclusion

While a direct quantitative comparison of this compound's potency with novel antidepressants is limited by the availability of public data, this guide provides a framework for understanding their relative mechanisms of action. The included potency data for novel compounds such as vortioxetine, vilazodone, esketamine, and zuranolone, along with detailed experimental protocols, offer a valuable resource for researchers. The shift towards targeting glutamatergic and GABAergic systems represents a significant evolution in antidepressant drug discovery, promising new therapeutic strategies for individuals who do not respond to traditional monoamine reuptake inhibitors. Further research and the publication of comprehensive preclinical data for older compounds like this compound would be beneficial for a more complete comparative analysis.

References

A Comparative Analysis of the Metabolic Stability of Nitroxazepine and Its Key Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the metabolic stability of the tricyclic antidepressant Nitroxazepine and its principal active metabolites. Insights into the metabolic pathways, compiled experimental data, and detailed experimental methodologies are presented to inform researchers, scientists, and professionals in the field of drug development.

Introduction to this compound Metabolism

This compound, a tricyclic antidepressant, undergoes extensive metabolism in the body, leading to the formation of several metabolites.[1] These metabolites, including desmethyl-nitroxazepine, this compound N-oxide, and a carboxylic acid derivative, are not mere byproducts but contribute to the overall therapeutic effect of the drug.[1] The metabolic conversion of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, with isoforms such as CYP3A4 and CYP2D6 playing a significant role. Understanding the metabolic stability of the parent drug and its derivatives is crucial for predicting its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.

Comparative Metabolic Stability Data

While direct in vitro comparative studies on the metabolic stability of this compound and its derivatives are limited in publicly available literature, in vivo pharmacokinetic studies in humans provide valuable insights into their relative stability. The following table summarizes the plasma half-life of this compound and its major metabolites.

CompoundPlasma Half-Life (t½) in Humans
This compoundShort
Desmethyl-nitroxazepine~8 hours
Carboxylic acid metabolite~15 hours

Data sourced from a pharmacokinetic study in depressed patients.[1]

The data indicates that while this compound itself has a short plasma half-life, its desmethyl and carboxylic acid metabolites are more stable and persist in the circulation for longer durations.[1] This suggests that the metabolites significantly contribute to the sustained antidepressant efficacy of this compound.

Experimental Protocols

The following section details a standard experimental protocol for assessing the in vitro metabolic stability of a compound like this compound and its derivatives using human liver microsomes. This method allows for the determination of key parameters such as half-life (t½) and intrinsic clearance (CLint).

Objective: To determine the in vitro metabolic half-life and intrinsic clearance of this compound and its derivatives in human liver microsomes.

Materials:

  • Test compounds (this compound, desmethyl-nitroxazepine, etc.)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (or other suitable organic solvent) for reaction quenching

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO, methanol).

    • Prepare working solutions of the compounds by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the working solution of the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of this plot.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / amount of microsomal protein) .

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for the in vitro metabolic stability assay.

Metabolic Pathway of this compound This compound This compound Desmethyl Desmethyl-nitroxazepine This compound->Desmethyl N-Demethylation (CYP-mediated) N_Oxide This compound N-oxide This compound->N_Oxide N-Oxidation (CYP-mediated) Carboxylic_Acid Carboxylic Acid Derivative Desmethyl->Carboxylic_Acid Oxidation Excretion Further Conjugation and Excretion N_Oxide->Excretion Carboxylic_Acid->Excretion

Caption: Proposed metabolic pathway of this compound.

Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound and Control Solutions D Pre-incubate Microsomes and Compound at 37°C A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Collect Samples at Various Time Points E->F G Quench Reaction and Process Samples F->G H LC-MS/MS Analysis G->H I Data Analysis: Calculate t½ and CLint H->I

References

Validating a Novel RP-HPLC Method for Nitroxazepine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Nitroxazepine, a tricyclic antidepressant, against established analytical techniques for similar compounds. The presented data and protocols are intended to assist researchers and quality control analysts in the selection and implementation of robust analytical methods for pharmaceutical analysis.

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the new RP-HPLC method for this compound and two alternative methods commonly used for the analysis of tricyclic antidepressants (TCAs): a Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional HPLC with UV detection method.

Performance ParameterNew RP-HPLC Method (this compound)Alternative Method 1: UPLC-MS/MS (TCAs)Alternative Method 2: HPLC-UV (TCAs)
Linearity Range 10 - 30 µg/mL[1]0.1 - 10.0 ng/mL[2]35 - 1000 ng/mL[3]
Correlation Coefficient (r²) 0.9991[1]>0.998[2]>0.990[4]
Accuracy (% Recovery) 98.95 - 99.43%[1]Average deviation <8% from expected concentrations[2]24 - 64%[3]
Limit of Detection (LOD) 0.322 µg/mL[1]<0.1 ng/mL (LLOQ)[2]<40 ng/mL[3]
Limit of Quantification (LOQ) 0.988 µg/mL[1]0.1 ng/mL[2]Not Specified

Experimental Protocols: Validating the New RP-HPLC Method for this compound

The following protocols outline the detailed methodology for validating the new analytical method for this compound, ensuring compliance with ICH guidelines.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare the mobile phase consisting of a Phosphate buffer and Acetonitrile mixture (70:30 v/v).

  • Equilibrate the Phenomenex C18 column (250 mm x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min.

  • Prepare a standard solution of this compound reference standard at a concentration of 20 µg/mL.

  • Inject the standard solution six times.

  • Evaluate the system suitability parameters: tailing factor (should be ≤ 2), and theoretical plates (should be > 2000).

Linearity

Objective: To assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Procedure:

  • Prepare a series of at least five calibration standards of this compound reference standard ranging from 10 to 30 µg/mL.[1]

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Calculate the correlation coefficient (r²), which should be ≥ 0.999.[1]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples of a placebo matrix spiked with this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each level. The mean recovery should be within 98.0 - 102.0%. The recovery for the new method was found to be in the range of 98.95‐99.43 %.[1]

Precision

Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.

  • Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Procedure:

  • LOD: Calculated using the formula 3.3 × (standard deviation of the response / slope of the calibration curve). The LOD for the new method was determined to be 0.322 µg/mL.[1]

  • LOQ: Calculated using the formula 10 × (standard deviation of the response / slope of the calibration curve). The LOQ for the new method was found to be 0.988 µg/mL.[1]

  • The LOQ is experimentally verified by analyzing a minimum of six replicates at the determined concentration, with the %RSD not exceeding 2.0%.[1]

Visualizing the Validation Process

The following diagrams illustrate the workflow for validating the new analytical method and the logical relationship between the key validation parameters.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation RefStd Reference Standard Preparation SamplePrep Sample Matrix Preparation RefStd->SamplePrep Injection Sample Injection SamplePrep->Injection MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition SystemSuitability System Suitability DataAcquisition->SystemSuitability Linearity Linearity DataAcquisition->Linearity Accuracy Accuracy DataAcquisition->Accuracy Precision Precision DataAcquisition->Precision LOD_LOQ LOD & LOQ DataAcquisition->LOD_LOQ

Analytical Method Validation Workflow

G ValidatedMethod Validated Analytical Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Robustness Robustness ValidatedMethod->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Interrelation of Validation Parameters

References

Comparing the gene expression changes induced by Nitroxazepine versus Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Gene Expression Changes: Nitroxazepine vs. Fluoxetine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular effects of two antidepressant compounds, this compound and Fluoxetine, focusing on their induced changes in gene expression. While extensive research has elucidated the genomic impact of Fluoxetine, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), publicly available data on the specific gene expression signature of this compound, a tricyclic antidepressant (TCA), is notably scarce.

This comparison, therefore, synthesizes the comprehensive body of evidence for Fluoxetine and contrasts it with the known pharmacological mechanism of this compound to infer potential areas of convergence and divergence in their molecular pathways.

Mechanistic Overview

Before delving into gene expression, it is crucial to understand the primary mechanisms of action for both compounds, as these upstream events orchestrate downstream genomic changes.

  • This compound: As a tricyclic antidepressant, this compound functions by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1] By blocking their respective transporters, it increases the concentration and prolongs the activity of these key neurotransmitters involved in mood regulation.[1] Like other TCAs, it may also interact with other receptors, including histamine H1 and muscarinic acetylcholine receptors, contributing to its broader side-effect profile.[1]

  • Fluoxetine: Fluoxetine is a Selective Serotonin Reuptake Inhibitor (SSRI). Its primary and most potent action is to block the serotonin transporter (SERT), encoded by the SLC6A4 gene.[2] This leads to an increased concentration of serotonin in the synapse. The therapeutic effects of Fluoxetine, which manifest over several weeks, are believed to stem from the long-term adaptive changes and neuronal plasticity initiated by this sustained increase in serotonergic signaling.[3][4]

Experimental Protocols for Gene Expression Analysis (Fluoxetine)

The data for Fluoxetine's effects on gene expression are derived from numerous studies employing various methodologies. Below is a generalized protocol representative of typical studies in the field.

Objective: To identify and quantify changes in gene expression in neural tissues following chronic Fluoxetine administration.

Methodology:

  • Animal Models: Studies frequently utilize rodent models, such as male C57BL/6 mice or rats.[5][6] To model depressive-like states, protocols often include chronic stress models like chronic mild stress or restraint stress.[5]

  • Drug Administration: Fluoxetine is typically administered daily for a chronic period (e.g., 21-28 days) via intraperitoneal injection or in drinking water to achieve clinically relevant plasma concentrations. A vehicle control group (e.g., saline) is run in parallel.

  • Tissue Collection: Following the treatment period, specific brain regions of interest are dissected. The hippocampus, particularly the dentate gyrus (DG), is a common target due to its role in mood and neurogenesis.[5][7] The prefrontal cortex and raphe nucleus are also frequently analyzed.[8]

  • RNA Extraction and Quality Control: Total RNA is extracted from the dissected tissue using standard commercial kits (e.g., Qiagen RNeasy). RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Gene Expression Profiling:

    • Microarray: Historically, DNA microarrays have been used to profile the expression of thousands of genes simultaneously.

    • RNA-Sequencing (RNA-Seq): More recent studies employ RNA-Seq for a more comprehensive and quantitative view of the transcriptome. This involves library preparation, sequencing on a platform like Illumina, and bioinformatic analysis.

  • Data Analysis: Raw data is processed, aligned to a reference genome, and normalized. Differential expression analysis is performed to identify genes that are significantly upregulated or downregulated in the Fluoxetine-treated group compared to the control. Subsequent bioinformatics analyses, such as Gene Set Enrichment Analysis (GSEA), are used to identify biological pathways and functions that are significantly affected.[5][9]

experimental_workflow cluster_model Phase 1: In Vivo Model cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Molecular Analysis animal_model Rodent Model (e.g., C57BL/6 Mice) stress Chronic Stress Induction (Optional) animal_model->stress if applicable drug_admin Chronic Drug Administration (Fluoxetine or Vehicle) animal_model->drug_admin stress->drug_admin tissue_dissect Brain Region Dissection (e.g., Hippocampus) drug_admin->tissue_dissect rna_extract RNA Extraction & QC tissue_dissect->rna_extract sequencing RNA-Sequencing or Microarray rna_extract->sequencing data_analysis Bioinformatics Analysis (DEG & Pathway Analysis) sequencing->data_analysis

Gene Expression Changes Induced by Fluoxetine

Fluoxetine induces a wide array of gene expression changes, though results can be heterogeneous across different studies, brain regions, and experimental conditions.[5][9] However, meta-analyses have identified consistent patterns and key signaling pathways.

Key Affected Pathways:
  • Neurotrophic Signaling: A cornerstone of Fluoxetine's long-term effects is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) signaling.[3][10] Chronic treatment increases the expression of Bdnf mRNA, which in turn activates its receptor, TrkB.[3] This activation triggers downstream cascades crucial for neuroplasticity, synaptogenesis, and cell survival.

    • MAPK/ERK Pathway: Fluoxetine exposure has been shown to increase the expression of genes within this pathway, including Mek1, Mek2, Erk1, and Erk2.[6]

    • PI3K/AKT Pathway: Genes such as Irs2, Pi3k, Akt1, and Gsk3β show increased expression following adolescent Fluoxetine exposure.[6]

  • Signal Transduction and Synaptic Plasticity: Signal transduction pathways are consistently identified as being affected by Fluoxetine.[5][9] This includes genes involved in synaptic function and long-term potentiation, such as Arc, Neuritin, and Narp.[10]

  • Immune and Inflammatory Pathways: Interestingly, several studies and meta-analyses highlight the modulation of immune pathways. Toll-Like Receptor (TLR) signaling pathways have been identified as consistently different between treatment responders and non-responders.[5][9]

  • Serotonin Receptor Regulation: Fluoxetine treatment can lead to adaptive changes in serotonin receptors themselves. For example, chronic treatment has been associated with the downregulation of the Htr1a (5-HT1A) autoreceptor in the raphe nucleus and an upregulation of Htr2c (5-HT2C) in the hippocampus.[8][11]

Table 1: Representative Genes Regulated by Fluoxetine
Gene SymbolGene NamePathway AssociationObserved Effect
Bdnf Brain-Derived Neurotrophic FactorNeurotrophic SignalingUpregulation
TrkB Tropomyosin receptor kinase BNeurotrophic SignalingUpregulation
Arc Activity-regulated cytoskeleton-associated proteinSynaptic PlasticityUpregulation
CreB cAMP responsive element binding proteinTranscription FactorUpregulation
Erk1/2 Extracellular signal-regulated kinase 1/2MAPK SignalingUpregulation
Akt1 AKT serine/threonine kinase 1PI3K/AKT SignalingUpregulation
Htr1a 5-hydroxytryptamine receptor 1ASerotonergic SignalingDownregulation
Htr2c 5-hydroxytryptamine receptor 2CSerotonergic SignalingUpregulation

Note: The direction of regulation can vary based on brain region, treatment duration, and experimental context.

bdnf_pathway fluoxetine Fluoxetine sert SERT (SLC6A4) fluoxetine->sert inhibits serotonin ↑ Synaptic Serotonin fluoxetine->serotonin creb creb serotonin->creb activates bdnf_gene bdnf_gene creb->bdnf_gene bdnf_protein bdnf_protein bdnf_gene->bdnf_protein trkb trkb bdnf_protein->trkb binds & activates mapk mapk trkb->mapk pi3k pi3k trkb->pi3k plasticity plasticity mapk->plasticity pi3k->plasticity

Inferred Gene Expression Changes by this compound

In the absence of direct transcriptomic or proteomic data for this compound, we can only form hypotheses based on its dual-action mechanism.

  • Convergence with Fluoxetine: By inhibiting serotonin reuptake, this compound is expected to increase synaptic serotonin levels. Therefore, it is highly probable that this compound would engage some of the same serotonergic-dependent pathways as Fluoxetine. This could include the eventual upregulation of the BDNF/TrkB signaling cascade and modulation of genes related to synaptic plasticity .

  • Divergence from Fluoxetine: this compound's distinct feature is its inhibition of norepinephrine reuptake. This action would likely trigger a unique set of gene expression changes not seen with SSRIs like Fluoxetine.

    • Adrenergic Signaling: Increased norepinephrine would activate α- and β-adrenergic receptors, potentially modulating genes regulated by the cAMP-PKA-CREB pathway through a different upstream mechanism than serotonin.

    • Stress and Arousal Pathways: Norepinephrine is central to the body's stress and arousal systems. Chronic modulation of this system could lead to differential expression of genes related to the hypothalamic-pituitary-adrenal (HPA) axis and glucocorticoid signaling.

Conclusion and Future Directions

The comparison between this compound and Fluoxetine highlights a significant gap in our understanding of older antidepressant compounds. While Fluoxetine's effects on gene expression are well-documented, centering on the induction of neurotrophic factors and pathways promoting neuronal plasticity, the molecular signature of this compound remains uncharacterized.

Based on its dual reuptake inhibition of both serotonin and norepinephrine, it is reasonable to predict that this compound's gene expression profile would partially overlap with that of Fluoxetine, particularly concerning the BDNF pathway. However, its impact on the noradrenergic system would almost certainly confer a distinct genomic signature.

To validate these hypotheses and provide a direct comparison, future research employing modern transcriptomic techniques (e.g., RNA-Seq) on relevant cell or animal models treated with this compound is essential. Such studies would not only illuminate the specific mechanisms of this TCA but also provide a richer understanding of how dual-acting antidepressants differ from SSRIs at the molecular level, potentially informing the development of more targeted and effective therapeutics.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Nitroxazepine Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Nitroxazepine, ensuring the protection of personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established guidelines for the disposal of pharmaceutical and chemical waste from research laboratories.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[1][2]

  • Eye Protection: Use safety glasses or goggles to shield from potential splashes.[1]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[1]

In the event of a spill, contain the material to prevent it from spreading. Clean the area with a damp cloth or a filtered vacuum to avoid dust generation.[3] All cleanup materials should be collected in a sealed, appropriately labeled container for disposal.[3]

II. Waste Characterization and Segregation: The First Step to Proper Disposal

The primary responsibility for determining if a chemical is hazardous waste lies with the user.[4] This determination will dictate the correct disposal pathway.

Key Steps:

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste characterization and disposal procedures. They can provide specific protocols that comply with local, state, and federal regulations.

  • Evaluate for Hazardous Characteristics: In the absence of a specific SDS, evaluate this compound based on its known chemical properties and any available toxicological data. The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on the following characteristics:

    • Ignitability: Can it create fire under certain conditions?

    • Corrosivity: Can it corrode metal containers?

    • Reactivity: Is it unstable under normal conditions?

    • Toxicity: Is it harmful or fatal when ingested or absorbed?

  • Segregate Waste Streams: Properly segregate this compound waste from other laboratory waste.[5] Do not mix it with non-hazardous waste. If it is determined to be a hazardous waste, it must be collected in a designated, properly labeled hazardous waste container.

III. Disposal Procedures for this compound

Once characterized, the disposal of this compound must follow the appropriate regulatory guidelines. Research laboratories generate various waste streams, each with specific disposal requirements.[6]

Table 1: Pharmaceutical Waste Disposal Pathways

Waste CategoryDescriptionRecommended Disposal Method
Non-Hazardous Pharmaceutical Waste Unused or expired compounds not meeting the criteria for hazardous waste.Place in a designated non-hazardous pharmaceutical waste container for incineration by a licensed waste management vendor.[7]
RCRA Hazardous Waste Waste that exhibits one or more of the hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).Collect in a clearly labeled hazardous waste container. Arrange for pickup and disposal by a certified hazardous waste contractor.[4][8]
Controlled Substances If this compound is classified as a controlled substance, its disposal is regulated by the Drug Enforcement Administration (DEA).Disposal must be documented using DEA Form 41 and handled by a reverse distributor or other DEA-approved method.[8][9]
Contaminated Labware Glassware, pipettes, and other lab consumables contaminated with this compound.If contaminated with hazardous waste, dispose of as hazardous waste. Sharps should be placed in a designated sharps container.[8][10]
Empty Containers Containers that previously held this compound.Empty containers may still retain product residue and should be disposed of in the same manner as the chemical itself.[4]

IV. Experimental Protocols: A General Framework

While a specific experimental protocol for the disposal of this compound is not available, the following general steps should be adapted in consultation with your institution's EHS department:

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Prepare the designated waste container, ensuring it is properly labeled with "Hazardous Waste," the chemical name (this compound), and the accumulation start date.

  • Transfer:

    • Carefully transfer the this compound waste into the designated container.

    • If transferring a solid, use a scoop or spatula to minimize dust generation.

    • If transferring a liquid, use a funnel to prevent spills.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area.

  • Documentation and Pickup:

    • Maintain a log of the waste being added to the container.

    • Once the container is full, or in accordance with your institution's policies, arrange for pickup by the EHS department or a licensed waste disposal vendor.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

NitroxazepineDisposal start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Department start->consult_ehs characterize Characterize Waste: Is it RCRA Hazardous? consult_ehs->characterize non_hazardous Dispose as Non-Hazardous Pharmaceutical Waste characterize->non_hazardous No hazardous Dispose as RCRA Hazardous Waste characterize->hazardous Yes controlled_substance Is it a DEA Controlled Substance? controlled_substance->hazardous No dea_disposal Follow DEA Disposal Procedures (Form 41, Reverse Distributor) controlled_substance->dea_disposal Yes vendor_pickup Arrange for Licensed Waste Vendor Pickup non_hazardous->vendor_pickup hazardous->controlled_substance dea_disposal->vendor_pickup

Caption: Decision workflow for this compound disposal.

By adhering to these procedures and maintaining a proactive approach to safety and compliance, researchers can effectively manage the disposal of this compound, thereby fostering a secure and responsible laboratory environment.

References

Essential Safety and Logistical Information for Handling Nitroxazepine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on personal protective equipment (PPE) and handling procedures for potent pharmaceutical compounds. A specific Safety Data Sheet (SDS) for Nitroxazepine was not found in the available search results. Researchers, scientists, and drug development professionals should always consult the substance-specific SDS and their institution's safety protocols before handling any chemical.

This compound is a tricyclic antidepressant (TCA).[1] As with any potent pharmaceutical compound, proper handling and disposal are crucial to ensure personnel safety and environmental protection. The following information synthesizes general best practices for handling hazardous drugs, which should be applied when working with this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier to exposure after all other control measures have been implemented.[2] For handling potent compounds like this compound, the following PPE is recommended.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated gloves (tested to ASTM D6978 standard).[3] Powder-free.[2]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, and the outer glove can be removed and disposed of within the containment area to minimize spreading contamination.[2][4]
Gown Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs.[3][4]Protects the body from spills and contamination. The gown should be worn over the inner pair of gloves.[4]
Eye Protection Safety goggles or a face shield.[2]Protects the eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator may be necessary depending on the procedure and the quantity of material being handled.Required when there is a risk of inhaling airborne particles, such as when handling powders outside of a containment device.
Shoe Covers Disposable shoe covers.Prevents the tracking of contamination out of the laboratory. Shoe covers should not be worn outside the drug compounding areas.[2]

Operational Plan for Handling this compound

A systematic workflow is essential for safely handling potent compounds. The following diagram outlines a general procedure from receiving the compound to its final disposal.

General Workflow for Handling Potent Compounds cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Receiving Receiving Donning PPE Donning PPE Receiving->Donning PPE Prepare Work Area Prepare Work Area Donning PPE->Prepare Work Area Weighing and Compounding Weighing and Compounding Prepare Work Area->Weighing and Compounding Experimentation Experimentation Weighing and Compounding->Experimentation Decontamination Decontamination Experimentation->Decontamination Doffing PPE Doffing PPE Decontamination->Doffing PPE Waste Disposal Waste Disposal Doffing PPE->Waste Disposal

General workflow for handling potent compounds.

Experimental Protocol for Safe Handling:

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Donning PPE: Before handling the compound, put on all required PPE in the correct order (e.g., shoe covers, inner gloves, gown, outer gloves, eye protection, and respirator if needed).

  • Prepare Work Area: Conduct all manipulations within a certified chemical fume hood or other appropriate containment device. Cover the work surface with a disposable liner.

  • Weighing and Compounding: Handle the solid form of this compound with care to avoid generating dust. Use appropriate tools and techniques to minimize aerosolization.

  • Experimentation: Perform all experimental procedures within the designated containment area.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan

The disposal of unused or waste this compound must comply with local, state, and federal regulations for pharmaceutical waste.

General Disposal Guidelines:

  • Do Not Dispose Down the Drain: Do not dispose of this compound in the sink or toilet unless it is on the FDA's specific flush list.[5][6]

  • Drug Take-Back Programs: The preferred method for disposing of unused medicines is through a drug take-back program.[5][6][7][8] These programs are often available at pharmacies or law enforcement facilities.

  • Household Trash Disposal (if take-back is unavailable):

    • Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[7] Do not crush tablets or capsules.[7]

    • Place the mixture in a sealed container, such as a resealable plastic bag, to prevent leakage.[5][7]

    • Dispose of the sealed container in the household trash.[5]

    • Remove or obscure all personal information from the original medication container before disposing of it.[5]

All contaminated labware, PPE, and cleaning materials should be collected as hazardous waste and disposed of through an approved chemical waste management program.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitroxazepine
Reactant of Route 2
Reactant of Route 2
Nitroxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.